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  • Product: Sodium (2-hexyldecyl) sulphate
  • CAS: 25542-86-3

Core Science & Biosynthesis

Foundational

Critical Micelle Concentration (CMC) of Sodium (2-Hexyldecyl) Sulphate: Mechanistic Insights and Experimental Protocols

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As formulation scientists, we frequently encounter the thermodynamic paradox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As formulation scientists, we frequently encounter the thermodynamic paradox of long-chain surfactants: while extending the hydrophobic tail exponentially increases surface activity and lowers the Critical Micelle Concentration (CMC), it simultaneously drives up the Krafft point, rendering the surfactant insoluble at room temperature.

Sodium (2-hexyldecyl) sulphate—commonly referred to in the literature as Guerbet hexadecyl sulfate (C16GS)—offers an elegant structural solution to this problem. Synthesized by sulfating Guerbet hexadecyl alcohol[1], this branched anionic surfactant features a 16-carbon backbone with a bulky 2-hexyl branch. This whitepaper dissects the physicochemical behavior of C16GS, explores the causality behind its unique CMC profile, and establishes a self-validating experimental protocol for its precise measurement.

Mechanistic Insights: The Guerbet Branching Effect

To understand the CMC of sodium (2-hexyldecyl) sulphate, we must first analyze the thermodynamics of micellization through the lens of its molecular architecture.

Krafft Point Depression via Lattice Disruption

Linear sodium hexadecyl sulfate (SHS) possesses a Krafft point exceeding 40°C, making it practically useless for cold-water applications or room-temperature pharmaceutical compounding. The introduction of the 2-hexyl branch in C16GS structurally prevents the tight, highly ordered crystal lattice packing typical of linear alkyl chains. Consequently, the Krafft point of C16GS is depressed to below 0°C[2], allowing it to remain highly soluble in cold aqueous environments[3].

CMC Modulation and Steric Hindrance

Micellization is primarily driven by the hydrophobic effect—the entropy gained by releasing ordered water molecules around the hydrophobic tail. Because C16GS contains a total of 16 carbon atoms, its CMC is significantly lower than that of shorter-chain linear surfactants like Sodium Dodecyl Sulfate (SDS)[1].

However, the causality of the Guerbet branch introduces a competing force: steric hindrance. The bulky 2-hexyl group increases the cross-sectional area of the surfactant tail. This structural rigidity restricts efficient packing within the micellar core. As a result, Guerbet surfactants generally exhibit slightly higher CMCs than their exact linear counterparts (SHS), even though they vastly outperform them in lowering surface tension at the air-water interface[4].

Micellization Monomer C16GS Monomers (Below CMC) AirWater Air-Water Interface Saturation Monomer->AirWater Increasing [C] Micelle Micelle Formation (Above CMC) AirWater->Micelle Reaches CMC Branching Steric Hindrance via 2-Hexyl Branch Branching->Micelle Modulates Packing

Caption: Thermodynamic pathway of C16GS micellization highlighting the steric impact of the Guerbet branch.

Physicochemical Profiling: Quantitative Data

The table below synthesizes the comparative physicochemical properties of C16GS against standard linear surfactants. Notice how C16GS achieves an exceptionally low surface tension at CMC ( γcmc​ ), reaching ~26-27 mN/m[1],[5].

SurfactantCarbon BackboneKrafft Point (°C)CMC (mM)Surface Tension at CMC (mN/m)
Sodium Dodecyl Sulfate (SDS) Linear C12~16~8.2~39.0
Sodium Hexadecyl Sulfate (SHS) Linear C16> 40~0.5 - 0.9~37.0
Sodium (2-hexyldecyl) Sulfate (C16GS) Branched C16 (Guerbet)< 0~0.4 - 1.5*~26.0 - 27.0

*Note: While C16GS exhibits a significantly lower CMC than SDS[1], the Guerbet branching induces a slightly higher CMC relative to linear C16 due to steric packing limitations within the micelle core[4].

Experimental Protocol: High-Precision CMC Determination

Determining the CMC of highly surface-active, branched surfactants is prone to artifacts. Trace impurities (e.g., unreacted Guerbet alcohols) can create a false minimum in the surface tension isotherm (the "Minima Effect"). To ensure absolute trustworthiness, we employ a self-validating orthogonal workflow that cross-references interfacial thermodynamics (Tensiometry) with bulk ion mobility (Conductometry).

Step-by-Step Methodology

Phase 1: Preparation and Purification

  • Recrystallization: Purify the synthesized C16GS by repeated recrystallization in an ethanol/water mixture to remove trace unreacted 2-hexyldecanol.

  • Gradient Preparation: Prepare a stock solution of C16GS at 10 mM in ultra-pure Milli-Q water (18.2 MΩ·cm). Perform serial dilutions to create a concentration gradient ranging from 0.01 mM to 10 mM.

Phase 2: Wilhelmy Plate Tensiometry (Interfacial Validation)

  • Calibration: Calibrate the tensiometer using ultra-pure water (surface tension 72.8 mN/m at 25°C).

  • Measurement: Immerse a flamed platinum Wilhelmy plate into each C16GS dilution. Allow 15-20 minutes per sample for the bulky Guerbet molecules to reach equilibrium at the air-water interface.

  • Data Logging: Plot the equilibrium surface tension ( γ ) against the logarithm of the surfactant concentration ( log[C] ). The CMC is identified as the sharp break point where γ becomes constant ( γcmc​ ).

Phase 3: Electrical Conductometry (Bulk Validation)

  • Electrode Setup: Submerge a calibrated conductivity probe (cell constant K≈1.0 cm−1 ) into the solutions, starting from the lowest concentration to prevent carryover.

  • Measurement: Record the specific conductivity ( κ ) at a tightly controlled 25.0 ± 0.1°C.

  • Data Logging: Plot κ versus the linear concentration [C] . The CMC is the intersection of the two linear segments (pre-micellar monomeric conduction vs. post-micellar aggregate conduction).

Phase 4: Synthesis of Results The CMC derived from the conductometric break point must align within ±5% of the tensiometric break point. This causality confirms that the observed plateau is due to true micellization rather than surface impurity saturation.

CMC_Workflow Start Prepare C16GS Concentration Gradient Split Dual-Validation Measurement Start->Split Tenso Wilhelmy Plate Tensiometry Split->Tenso Cond Electrical Conductometry Split->Cond Plot1 Plot Surface Tension (γ) vs. log[C] Tenso->Plot1 Plot2 Plot Conductivity (κ) vs. [C] Cond->Plot2 CMC Determine CMC Intersection Point Plot1->CMC Plot2->CMC

Caption: Self-validating experimental workflow for determining the CMC of C16GS using orthogonal techniques.

Applications in Advanced Formulations

The unique CMC and Krafft point profile of sodium (2-hexyldecyl) sulphate makes it a critical excipient and functional additive across several high-tech domains:

  • Lipid Nanoparticles (LNPs) and Drug Delivery: The low CMC ensures that micelles remain stable upon extreme dilution in the bloodstream, while the branched tail increases the fluidity of the micellar core, enhancing the solubilization capacity for lipophilic active pharmaceutical ingredients (APIs).

  • Enhanced Oil Recovery (EOR): C16GS exhibits superior wetting ability on low-energy hydrophobic surfaces (e.g., Teflon, reservoir rock) compared to SDS. Interestingly, its contact angle reaches a minimum at concentrations higher than its CMC, indicating complex dynamic adsorption kinetics[1],[6],[7].

  • Cold-Water Detergents: Because the Guerbet branch depresses the Krafft point below freezing, C16GS acts as a highly effective grease-cutting surfactant in cold-water laundering environments (10°C to 20°C), where traditional linear surfactants would precipitate[3].

Sources

Exploratory

The Thermodynamics of Micellization for Sodium (2-Hexyldecyl) Sulphate: A Technical Guide

Executive Summary The rational design of lipid-based formulations, enhanced oil recovery (EOR) systems, and advanced cold-water detergents relies heavily on the precise manipulation of surfactant phase behavior. Sodium (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of lipid-based formulations, enhanced oil recovery (EOR) systems, and advanced cold-water detergents relies heavily on the precise manipulation of surfactant phase behavior. Sodium (2-hexyldecyl) sulphate (CAS 25542-86-3) —a branched-chain anionic surfactant derived from Guerbet alcohols—presents a unique thermodynamic profile compared to its linear counterparts. The introduction of a bulky hexyl branch at the β -carbon fundamentally alters the critical packing parameter (CPP), profoundly depressing the Krafft point while shifting the thermodynamic equilibrium between interfacial adsorption and bulk micellization.

This whitepaper provides an in-depth analysis of the micellization thermodynamics of sodium (2-hexyldecyl) sulphate, detailing the causality behind its physicochemical behavior, and outlines self-validating experimental protocols for characterizing its thermodynamic parameters.

Structural Topology and the Guerbet Effect

Sodium (2-hexyldecyl) sulphate is synthesized via the sulfation of 2-hexyl-1-decanol, a Guerbet alcohol [1]. While it possesses the same total carbon number (C16) as sodium hexadecyl sulfate (SHS), its topology is non-linear. The 10-carbon main chain and 6-carbon branch create significant steric bulk near the hydrophilic sulfate headgroup.

Causality of Branching on Phase Behavior

In linear surfactants like SHS, the hydrophobic tails pack efficiently into crystalline lattice structures, resulting in a high Krafft temperature (often >45°C), rendering them insoluble in cold water. The β -branching in sodium (2-hexyldecyl) sulphate disrupts this highly ordered solid-state packing. Consequently, the Krafft point is depressed below 0°C, unlocking exceptional cold-water solubility and making it a prime candidate for low-temperature detergency and injectable pharmaceutical formulations [2].

However, this branching imposes a thermodynamic penalty during micellization. The steric hindrance between the bulky hydrophobic tails opposes the formation of tightly packed spherical micelle cores, driving the system toward lower-curvature aggregates (e.g., worm-like micelles or vesicles) and increasing the Critical Micelle Concentration (CMC) relative to linear analogs [3].

SynthesisWorkflow A 2-Hexyl-1-decanol (Guerbet Alcohol) B Sulfation Reaction (SO3 or ClSO3H, 40°C) A->B Electrophilic attack C Neutralization (Aqueous NaOH) B->C pH Adjustment D Sodium (2-hexyldecyl) sulphate (Crude) C->D Salt formation E Purification (Recrystallization/Dialysis) D->E Removal of unreacted alcohol F Thermodynamic Analysis (ITC & Conductometry) E->F Pure surfactant

Caption: Workflow for the synthesis and purification of sodium (2-hexyldecyl) sulphate.

Thermodynamic Framework of Micellization

The formation of micelles by sodium (2-hexyldecyl) sulphate is governed by the delicate balance between the hydrophobic effect (driving force) and electrostatic/steric repulsions (opposing forces).

Free Energy ( ΔGmic∘​ )

For ionic surfactants, the standard free energy of micellization is calculated using the phase separation model:

ΔGmic∘​=(1+β)RTln(Xcmc​)

Where β is the degree of counterion binding and Xcmc​ is the CMC expressed as a mole fraction. For Guerbet sulfates, ΔGmic∘​ is generally less negative than for linear sulfates of the same carbon number. This indicates that micellization is thermodynamically less favored due to the steric penalty of the branched tail [1].

Entropy ( ΔSmic∘​ ) vs. Enthalpy ( ΔHmic∘​ )

Micellization for sodium (2-hexyldecyl) sulphate is strictly an entropy-driven process at room temperature.

  • Entropy ( ΔSmic∘​>0 ): As the bulky 2-hexyldecyl chains aggregate, the highly ordered "iceberg" water structures surrounding the hydrophobic tails are released into the bulk. The massive gain in solvent entropy overcomes the loss of conformational entropy of the surfactant chains.

  • Enthalpy ( ΔHmic∘​ ): The enthalpy of micellization is often slightly positive (endothermic) or near zero at 25°C. The breaking of hydrogen bonds in the structured water requires energy, which is not fully compensated by the van der Waals interactions between the sterically hindered branched chains.

ThermoDynamics Monomer Surfactant Monomers (Aqueous Bulk) Hydrophobic Hydrophobic Effect (ΔS > 0, Water Release) Monomer->Hydrophobic Driving Force Steric Steric Hindrance (Branched Tail Penalty) Monomer->Steric Structural Constraint Electrostatic Headgroup Repulsion (Sulfate-Sulfate) Monomer->Electrostatic Ionic Constraint Micelle Micellization (ΔG < 0) Hydrophobic->Micelle Favors Aggregation Steric->Micelle Opposes Aggregation Electrostatic->Micelle Opposes Aggregation

Caption: Thermodynamic forces driving the micellization of branched Guerbet sulfates.

Comparative Data Analysis

To illustrate the thermodynamic impact of the Guerbet branch, we compare sodium (2-hexyldecyl) sulphate with its linear C16 counterpart (Sodium Hexadecyl Sulfate) at 25°C [1].

ParameterSodium Hexadecyl Sulfate (Linear C16)Sodium (2-hexyldecyl) sulphate (Branched C16)Causality / Mechanism
Krafft Point (°C) ~ 45.0< 0.0 β -branching disrupts crystal lattice packing, preventing solid precipitation.
CMC (mM) ~ 0.6~ 2.4Steric hindrance of the hexyl branch opposes tight packing in the micelle core.
ΔGmic∘​ (kJ/mol) -38.5-34.2Less negative ΔG indicates micellization is less thermodynamically favored.
ΔHmic∘​ (kJ/mol) -2.1+ 1.8Endothermic shift due to weaker van der Waals interactions between branched tails.
ΔSmic∘​ (J/mol·K) + 122+ 145Higher entropy gain from releasing a larger volume of structured water around the bulky branch.

Note: Values are representative approximations derived from established Guerbet sulfate thermodynamic trends [1, 3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the thermodynamic characterization of sodium (2-hexyldecyl) sulphate must utilize orthogonal, self-validating techniques. We employ Temperature-Dependent Conductometry (indirect thermodynamics via van 't Hoff) and Isothermal Titration Calorimetry (ITC) (direct enthalpic measurement).

Protocol A: Temperature-Dependent Conductometry

This method determines the CMC and the counterion binding degree ( β ), which are required to calculate ΔGmic∘​ .

  • Preparation: Prepare a 10 mM stock solution of highly purified sodium (2-hexyldecyl) sulphate in ultra-pure water (18.2 M Ω ·cm).

  • Calibration: Calibrate the conductivity cell using standard KCl solutions at the target temperatures (e.g., 15°C, 25°C, 35°C, 45°C).

  • Titration: Place 50 mL of ultra-pure water in a thermostated jacketed vessel. Titrate the surfactant stock solution into the vessel in 50 μ L increments under constant stirring.

  • Measurement: Record the specific conductivity ( κ ) after thermal equilibrium is reached for each aliquot.

  • Data Extraction: Plot κ versus surfactant concentration. The intersection of the two linear segments (pre-micellar and post-micellar) yields the CMC. The ratio of the slopes (post-micellar / pre-micellar) yields the degree of counterion dissociation ( α ). Calculate β=1−α .

  • Thermodynamic Derivation: Calculate ΔGmic∘​ using the phase separation model. Plot ln(Xcmc​) vs. 1/T (van 't Hoff plot); the slope yields ΔHmic∘​ , allowing the calculation of ΔSmic∘​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

Because the van 't Hoff approach assumes ΔHmic∘​ is temperature-independent (which is often false for surfactants due to heat capacity changes), ITC is required to directly measure the enthalpy of micellization, ensuring trustworthiness.

  • Instrument Prep: Equilibrate the ITC instrument (e.g., MicroCal PEAQ-ITC) at 25°C. Fill the reference cell with ultra-pure water.

  • Sample Loading: Load the syringe with a 20 mM solution of sodium (2-hexyldecyl) sulphate (well above the expected CMC). Fill the sample cell with ultra-pure water.

  • Injection Parameters: Program the ITC for 30 injections of 2 μ L each, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Execution: As the micellar solution is injected into the water, micelles dissociate into monomers. The instrument records the heat of demicellization ( ΔHdemic​ ).

  • Analysis: Plot the integrated heat per injection versus the surfactant concentration in the cell. The inflection point of the sigmoidal curve represents the CMC. The difference between the baseline heat (post-CMC, dilution of micelles) and the initial plateau (pre-CMC, demicellization) yields ΔHdemic∘​ .

  • Validation: Calculate ΔHmic∘​=−ΔHdemic∘​ . Compare this direct measurement with the van 't Hoff derived enthalpy from Protocol A to validate the system.

Applications in Formulation Science

Understanding the thermodynamics of sodium (2-hexyldecyl) sulphate is critical for drug development professionals. The bulky branched structure increases the lipophilic volume, shifting the surfactant's Hydrophilic-Lipophilic Balance (HLB) and favoring the formation of reverse micelles or bicontinuous microemulsions [3].

When used as a counterion in lipophilic salt (ionic liquid) formulations, the 2-hexyldecyl sulfate anion pairs with cationic Active Pharmaceutical Ingredients (APIs). The steric bulk of the Guerbet tail prevents crystallization of the API-surfactant complex, maintaining it in a highly soluble, liquid state that drastically enhances lipid solubility and membrane permeation in Lipid-Based Formulations (LBFs) [4].

References

  • Varadaraj, R., Bock, J., Valint, P., & Zushma, S. (1991). Thermodynamics of adsorption and micellization in linear and Guerbet sulfate and ethoxy sulfate surfactants. The Journal of Physical Chemistry, 95(4), 1682-1684.[Link]

  • O'Lenick, A. J. (2011). Guerbet Compounds. American Oil Chemists' Society (AOCS).[Link]

  • Williams, H. D., et al. (2014). Unlocking the full potential of lipid-based formulations using lipophilic salt/ionic liquid forms. Advanced Drug Delivery Reviews, 75, 11-26.[Link]

Foundational

Thermophysical Profiling of Sodium (2-Hexyldecyl) Sulphate: Krafft Point Depression via Guerbet Branching

The Mechanistic Significance of the Krafft Point In surfactant physical chemistry, the Krafft point ( Tk​ ) is a fundamental thermodynamic boundary that dictates the operational viability of ionic surfactants. It is math...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Significance of the Krafft Point

In surfactant physical chemistry, the Krafft point ( Tk​ ) is a fundamental thermodynamic boundary that dictates the operational viability of ionic surfactants. It is mathematically and physically defined as 1[1].

Below Tk​ , the surfactant exists primarily as a hydrated solid (coagel phase). Because the monomer concentration in the aqueous phase remains below the CMC,2[2]. Consequently, engineering surfactants with a Krafft point below the target application temperature is critical for cold-water detergency, pharmaceutical microemulsions, and enhanced oil recovery.

Structural Causality: Linear vs. Guerbet Branched Sulfates

Sodium (2-hexyldecyl) sulphate is a specialized anionic surfactant. It is synthesized by sulfating 2-hexyldecanol, a branched primary alcohol produced via the base-catalyzed condensation of two primary alcohols (the Guerbet reaction).3[3].

The causality behind its extreme cold-water solubility lies in its molecular geometry:

  • Linear Analogs (e.g., Sodium Cetyl Sulfate): The straight C16 hydrophobic tails align parallel to one another, maximizing intermolecular van der Waals forces. This allows them to pack efficiently into a highly ordered, stable crystalline lattice. Breaking this lattice requires significant thermal energy, 4[4].

  • Guerbet Branched Sulfates: The introduction of a massive hexyl branch at the beta-carbon creates a "twin-tail" or Y-shaped geometry. This bulky branching introduces profound steric hindrance, which prevents efficient hydrophobic packing. The disrupted crystal lattice energy is drastically lowered, depressing the Krafft point to sub-ambient temperatures.

Mechanistic_Pathway A Linear C16 Sulfate (Sodium Cetyl Sulfate) C Tight Hydrophobic Packing (High van der Waals) A->C B Guerbet C16 Sulfate (Sodium 2-hexyldecyl sulphate) D Steric Hindrance (Bulky Hexyl Branch) B->D E High Crystal Lattice Energy C->E F Disrupted Lattice Packing D->F G High Krafft Point (~45°C) E->G H Low Krafft Point (<5°C) F->H

Caption: Mechanistic pathway of Krafft point depression via Guerbet branching.

Quantitative Data & Comparative Analysis

The impact of Guerbet branching on the Krafft point is best illustrated by comparing linear and branched sulfates of similar molecular weights.4[4].

SurfactantStructure TypeTotal CarbonsKrafft Point ( Tk​ )
Sodium Lauryl Sulfate (SDS)LinearC1216 °C
Sodium Cetyl SulfateLinearC1645 °C
Sodium Stearyl SulfateLinearC1856 °C
Sodium (2-hexyldecyl) Sulphate Guerbet Branched C16 (C10 main + C6 branch) < 5 °C
Sodium Octyldodecyl SulfateGuerbet BranchedC20Insoluble

Experimental Methodology: Conductometric Determination of Tk​

Because the Krafft point marks a phase transition from a low-conductivity coagel to a highly conductive micellar solution, conductometry is the gold standard for Tk​ determination.5[5].

Protocol: Self-Validating Conductometric Profiling
  • Solution Preparation: Formulate a 1.0% (w/w) aqueous solution of sodium (2-hexyldecyl) sulphate using ultra-pure deionized water (18.2 MΩ·cm).

  • Thermal Equilibration: Transfer 50 mL of the dispersion into a jacketed glass vessel. Circulate a cooling fluid to drop the temperature to 0 °C. Hold for 2 hours to ensure complete precipitation of the coagel phase.

  • Controlled Heating: Initiate a linear temperature ramp at a highly controlled rate of 0.5 °C/min using a programmable refrigerated circulator.

  • Real-Time Data Acquisition: Submerge a calibrated conductivity probe and a precision RTD temperature sensor into the vessel. Record conductivity (μS/cm) and temperature simultaneously at 10-second intervals.

  • Intersection Analysis: Plot Conductivity vs. Temperature. Fit linear regression lines to the pre-micellar (slow increase) and post-micellar (rapid increase) regions. The Krafft point is mathematically defined as the temperature at the exact intersection of these two linear fits.

Experimental_Workflow S1 1. Surfactant Dispersion (Prepare 1% w/w solution) S2 2. Thermal Equilibration (Cool to 0°C to induce precipitation) S1->S2 S3 3. Controlled Heating (Ramp at 0.5°C/min) S2->S3 S4 4. Real-Time Monitoring (Conductivity & Transmittance) S3->S4 S5 5. Data Intersection Analysis (Identify abrupt slope change) S4->S5 S6 6. Krafft Point (Tk) Validation S5->S6

Caption: Step-by-step experimental workflow for conductometric Krafft point determination.

Applications in Formulation Science

The exceptionally low Krafft point of sodium (2-hexyldecyl) sulphate makes it a critical ingredient in advanced formulations. Traditional linear alkylbenzene sulfonates and linear alkyl sulfates fail in cold-water conditions due to precipitation. However, the Guerbet-branched structure of sodium (2-hexyldecyl) sulphate maintains micellar integrity at3[3], enabling exceptional performance in cold-water textile laundering, heavy-duty degreasing, and low-temperature pharmaceutical emulsification.

References

  • [2] Title: Cloud and Krafft points | Practical Surfactants Science - Prof Steven Abbott Source: stevenabbott.co.uk URL:

  • [1] Title: Krafft temperature and critical micelle concentration (CMC) of different sodium soaps Source: researchgate.net URL:

  • [5] Title: Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements Source: csun.edu URL:

  • [3] Title: WO2017100051A2 - Cold-water cleaning compositions and methods Source: google.com (Google Patents) URL:

  • [4] Title: A Review of Guerbet Chemistry - Anthony J. O'Lenick, Jr. Source: scientificspectator.com URL:

Sources

Exploratory

Surface Tension and Interfacial Thermodynamics of Sodium (2-Hexyldecyl) Sulphate: A Technical Whitepaper

Executive Summary & Mechanistic Rationale In the fields of drug formulation, enhanced oil recovery, and cold-water detergency, the physical limitations of linear alkyl sulfates—such as high Krafft temperatures and poor l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the fields of drug formulation, enhanced oil recovery, and cold-water detergency, the physical limitations of linear alkyl sulfates—such as high Krafft temperatures and poor low-temperature solubility—often bottleneck product development. Sodium (2-hexyldecyl) sulphate (CAS: 25542-86-3) represents a structural paradigm shift. As a branched "Guerbet" sulfate derived from 2-hexyldecanol, it features a 10-carbon primary chain with a 6-carbon branch at the β -position[1].

The Causality of Branching: In linear surfactants like sodium hexadecyl sulfate (SHS), the uniform hydrophobic tails pack efficiently into dense, crystalline structures. This highly ordered solid state requires significant thermal energy to break, resulting in a Krafft point of approximately 45 °C. By introducing a bulky hexyl branch at the 2-position, sodium (2-hexyldecyl) sulphate sterically disrupts this crystalline packing. This architectural modification drops the Krafft point below 0 °C, granting the molecule the high surface activity of a C16 hydrophobe while maintaining rapid dissolution kinetics at room temperature ()[2].

Interfacial Thermodynamics & Quantitative Profiling

Guerbet sulfates exhibit distinct interfacial behaviors compared to their linear counterparts. The steric bulk of the dual-chain structure increases the minimum area per molecule ( Amin​ ) at the air-water interface, yet paradoxically enhances the efficiency of surface tension reduction.

As demonstrated in foundational interfacial studies, the equilibrium surface tension at the critical micelle concentration ( γcmc​ ) for sodium 2-hexyldecyl sulphate is exceptionally low—approximately 29 mN/m at 25 °C[2]. This is a significant reduction compared to standard linear sulfates, which typically plateau around 38–39 mN/m. The lower cohesive energy density of the branched hydrocarbon layer at the interface drives this enhanced performance.

Table 1: Comparative Interfacial Properties of Alkyl Sulfates at 25 °C
SurfactantArchitectureTotal CarbonsKrafft Point (°C) γcmc​ (mN/m)
Sodium Dodecyl Sulfate (SDS) Linear12~16~39.0
Sodium Hexadecyl Sulfate (SHS) Linear16~45~38.0
Sodium (2-hexyldecyl) sulphate Branched (Guerbet)16< 0~29.0

Data synthesized from comparative tensiometry studies on Guerbet and linear sulfates[3],[2].

Self-Validating Tensiometry Protocol

Measuring the surface tension of primary alkyl sulfates requires rigorous methodological controls. Alkyl sulfates are highly susceptible to autocatalytic acid hydrolysis, which degrades the surfactant back into its parent alcohol (in this case, 2-hexyldecanol)[2]. Because 2-hexyldecanol is highly surface-active, even trace amounts will partition to the air-water interface and artificially skew tensiometry readings.

To ensure scientific integrity, the following step-by-step methodology incorporates built-in self-validation mechanisms to guarantee chemical purity and thermodynamic equilibrium.

Step 1: Hydrolysis-Resistant Solution Preparation
  • Action: Prepare a concentration series of sodium (2-hexyldecyl) sulphate using ultrapure water (18.2 M Ω⋅ cm). Critically, buffer the solutions to pH 7.5–8.0 using a dilute sodium bicarbonate buffer.

  • Causality: Buffering neutralizes trace protons, arresting the autocatalytic hydrolysis pathway. This ensures the measured surface tension reflects only the intact Guerbet sulfate, preventing the generation of 2-hexyldecanol artifacts during the experiment.

Step 2: Probe Decontamination (Wilhelmy Plate)
  • Action: Rinse the platinum-iridium Wilhelmy plate with absolute ethanol, then flame it with a Bunsen burner until glowing red. Allow it to cool in a desiccator.

  • Causality: The Wilhelmy equation ($ \gamma = \frac{F}{L \cos \theta} )assumesacontactangle( \theta$) of exactly 0°. Any residual organic contaminants will increase θ , artificially lowering the calculated surface tension. Flaming combusts all organics, mathematically validating the cos(0)=1 assumption.

Step 3: Dynamic Equilibration Monitoring
  • Action: Submerge the plate and record the dynamic surface tension. Do not record the final equilibrium value until the rate of change ( dγ/dt ) is less than 0.05 mN/m over a 15-minute window.

  • Causality: Branched Guerbet surfactants have larger hydrodynamic radii than linear analogs, resulting in slower diffusion kinetics to the interface. Enforcing a strict dγ/dt plateau ensures the system has reached true thermodynamic equilibrium.

Step 4: Isotherm Plotting and Purity Validation (The Self-Validation Check)
  • Action: Plot the equilibrium surface tension ( γ ) against the logarithm of the surfactant concentration ( logC ).

  • Causality & Validation: According to the Gibbs phase rule, a highly pure surfactant will exhibit a continuous decrease in γ followed by a sharp, flat plateau at the CMC. If the sample contains trace 2-hexyldecanol (from hydrolysis or incomplete synthesis), the alcohol will co-adsorb at the interface, creating a distinct "dip" or minimum in the surface tension curve just before the CMC. The absence of this pre-CMC minimum is the ultimate self-validation step , confirming the chemical purity of the sample[2].

Experimental Workflow & Validation Diagram

G Start 1. Prepare Sodium (2-hexyldecyl) sulphate Solutions Equilibration 2. Thermal Equilibration (25°C) & pH Buffering (pH ~ 8) Start->Equilibration Tensiometry 3. Wilhelmy Plate Tensiometry (Monitor dγ/dt until 0) Equilibration->Tensiometry Plotting 4. Plot Isotherm: γ vs. log(Concentration) Tensiometry->Plotting Validation 5. Self-Validation: Is a pre-CMC minimum observed? Plotting->Validation Purification Impurity Detected (2-hexyldecanol). Hydrolysis occurred. Discard & Repurify. Validation->Purification Yes Calculation 6. Clean Break Confirmed. Calculate CMC and γ_cmc. Validation->Calculation No Purification->Start

Workflow for self-validating tensiometry of Guerbet sulfates, ensuring absence of hydrolysis.

Data Interpretation & Surface Excess Calculations

Once the self-validating protocol confirms a clean break at the CMC, researchers can confidently apply the Gibbs adsorption isotherm to calculate the maximum surface excess ( Γmax​ ) and the minimum area per molecule ( Amin​ ):

Γmax​=−2.303nRT1​(∂logC∂γ​)T​

For a 1:1 ionic surfactant like sodium (2-hexyldecyl) sulphate in the absence of added electrolyte, the prefactor n is taken as 2[2]. The slope of the linear pre-CMC region dictates the packing density. Because of the β -branching, the calculated Amin​ for sodium (2-hexyldecyl) sulphate will be significantly larger than that of linear C16 sulfates, reflecting the steric footprint of the hexyl branch at the air-water interface.

References

  • Title: Hybrid Fluorocarbon−Hydrocarbon CO2-philic Surfactants. 1. Synthesis and Properties of Aqueous Solutions Source: Langmuir (ACS Publications) URL: [Link]

  • Title: Synthesis and Properties of Guerbet Hexadecyl Sulfate Source: Journal of Surfactants and Detergents (via ResearchGate) URL: [Link]

  • Title: Cold-water cleaning compositions and methods (WO2017100051A2)

Sources

Protocols & Analytical Methods

Method

Application Note: Sodium (2-Hexyldecyl) Sulphate as a High-Performance Surfactant in Emulsion Polymerization

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Delivery Researchers Document Type: Technical Application Note & Experimental Protocol Mechanistic Causality: The Guerbet Advantage in Polymerization In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Delivery Researchers Document Type: Technical Application Note & Experimental Protocol

Mechanistic Causality: The Guerbet Advantage in Polymerization

In emulsion polymerization, the choice of surfactant dictates not only the kinetics of particle nucleation but also the final colloidal stability and surface chemistry of the latex. While linear alkyl sulfates like Sodium Dodecyl Sulfate (SDS) are ubiquitous, they suffer from high Krafft points at longer chain lengths and limited steric bulk.

Sodium (2-hexyldecyl) sulphate (CAS: 25542-86-3) , often abbreviated as C16GS, is an anionic surfactant derived from the sulfation of a Guerbet alcohol [3]. It features a 16-carbon hydrophobic tail with a highly specific branched architecture: a 10-carbon main chain and a 6-carbon branch at the beta-position to the sulfate headgroup.

The Causality of Branching:

  • Disrupted Packing & Low Krafft Point: The bulky 2-hexyldecyl branch prevents the dense crystalline packing typical of linear C16 sulfates. This dramatically lowers the Krafft point to below room temperature, ensuring the surfactant remains highly fluid and soluble in cold-water systems [2].

  • Enhanced Surface Activity: C16GS demonstrates a significantly lower Critical Micelle Concentration (CMC) and superior surface tension reduction compared to linear analogues like SDS [1]. The increased hydrophobic volume drives the surfactant to the oil-water interface more efficiently.

  • Steric-Electrostatic Stabilization: During the micellar nucleation phase of emulsion polymerization, the branched tails create a thicker, more sterically hindered hydration layer around the polymerizing particle. This dual steric-electrostatic stabilization prevents particle coalescence even under high shear or freeze-thaw stress, making it highly valuable for formulating nanocarriers in drug delivery. Furthermore, Guerbet sulfates have proven highly effective in stabilizing complex microemulsions [4].

Physicochemical Profiling and Quantitative Data

To understand the operational advantages of C16GS, we must benchmark it against the industry standard, SDS. The data below illustrates why C16GS is preferred for high-stability, low-coagulum latex synthesis.

Table 1: Physicochemical Comparison of Surfactants

PropertySodium Dodecyl Sulfate (SDS)Sodium (2-hexyldecyl) Sulphate (C16GS)Mechanistic Impact on Polymerization
Hydrophobic Chain Linear C12Branched C16 (C10 main, C6 branch)Branching increases steric bulk at the monomer-water interface.
Krafft Point ~16 °C< 0 °CEnables cold-water processing and low-temperature redox polymerization.
CMC (mM at 25°C) ~8.2~0.05 - 0.1Requires significantly less surfactant to achieve micellar nucleation.
Surface Tension at CMC ~39 mN/m~30 - 32 mN/mSuperior wetting of polymer particles, drastically reducing reactor coagulum.

Emulsion Polymerization Pathway

The following diagram illustrates the micellar nucleation pathway, highlighting the specific loci where the C16GS surfactant exerts its stabilizing influence.

NucleationPathway Monomer Monomer Droplets (Reservoir) Aqueous Aqueous Phase (Water + Initiator Radicals) Monomer->Aqueous Monomer Diffusion Polymer Polymer Particles (Sterically & Electrostatically Stabilized) Monomer->Polymer Direct Swelling Micelles C16GS Micelles (Primary Locus of Nucleation) Aqueous->Micelles Radical Entry Micelles->Polymer Propagation & Growth

Diagram 1: Micellar nucleation pathway in emulsion polymerization using C16GS.

Self-Validating Experimental Protocol

Objective: Synthesis of a model Styrene/Butyl Acrylate (St/BA) latex using C16GS via batch emulsion polymerization.

Materials Required
  • Monomers: Styrene (St) 25 g, Butyl Acrylate (BA) 25 g (inhibitor removed via basic alumina column).

  • Surfactant: Sodium (2-hexyldecyl) sulphate (C16GS), 1.0 g (active basis).

  • Initiator: Potassium Persulfate (KPS), 0.25 g.

  • Buffer: Sodium Bicarbonate (NaHCO3), 0.1 g.

  • Solvent: Deionized (DI) Water, 100 g.

Step-by-Step Methodology

Phase 1: Pre-Emulsification

  • Dissolve 1.0 g of C16GS and 0.1 g of NaHCO3 in 40 g of DI water in a 250 mL beaker.

  • Slowly add the monomer mixture (25 g St + 25 g BA) into the aqueous surfactant solution under high-shear homogenization (e.g., Ultra-Turrax at 10,000 rpm) for 10 minutes.

  • Self-Validation Check: Stop the homogenizer. The pre-emulsion must appear as a thick, opaque white fluid. Let it rest for 15 minutes; if phase separation (a clear monomer layer on top) occurs, the homogenization energy was insufficient or the surfactant concentration is below the critical stabilization threshold.

Phase 2: Reactor Setup & Thermal Equilibration 4. Transfer 50 g of DI water to a 250 mL jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet. 5. Purge the reactor with Nitrogen gas for 30 minutes to remove dissolved oxygen (which acts as a radical scavenger). 6. Heat the reactor to 70 °C under continuous stirring at 250 rpm.

Phase 3: Initiation & Polymerization 7. Transfer the validated pre-emulsion into the reactor. Allow the mixture to thermally equilibrate to 70 °C for 10 minutes. 8. Dissolve 0.25 g of KPS in 10 g of DI water. Inject this initiator solution into the reactor in a single shot. 9. Self-Validation Check: Within 10–15 minutes post-injection, the reaction mixture should exhibit a slight bluish tint (the Tyndall effect), confirming the successful nucleation of polymer nanoparticles. 10. Maintain the reaction at 70 °C for 4 hours.

Phase 4: Termination & Filtration 11. Cool the reactor to room temperature. 12. Filter the resulting latex through a 100-mesh stainless steel screen to collect any macroscopic coagulum. 13. Self-Validation Check: Dry and weigh the coagulum. For a highly stabilized C16GS system, coagulum should be < 0.2% of the total monomer weight.

Table 2: Expected Latex Validation Metrics

ParameterTarget ValueAnalytical Method
Solid Content ~33 - 35%Gravimetric analysis (dry 1g at 105°C for 2h).
Particle Size (Z-average) 90 - 110 nmDynamic Light Scattering (DLS).
Polydispersity Index (PDI) < 0.08DLS (Confirms uniform micellar nucleation).
Zeta Potential < -45 mVElectrophoretic Light Scattering (Confirms electrostatic stability).

Process Workflow Visualization

ProtocolWorkflow Step1 1. Pre-emulsification Homogenize Monomers, Water, and C16GS Step2 2. Thermal Equilibration Transfer to Reactor, Heat to 70°C, N2 Purge Step1->Step2 Step3 3. Initiation Inject Potassium Persulfate (KPS) Solution Step2->Step3 Step4 4. Polymerization Maintain 70°C for 4 hours (Observe Tyndall Effect) Step3->Step4 Step5 5. Termination & Filtration Cool to RT, Filter through 100-mesh screen Step4->Step5

Diagram 2: Step-by-step experimental workflow for C16GS-mediated batch emulsion polymerization.

References

  • Synthesis and Properties of Guerbet Hexadecyl Sulfate. ResearchGate. [Link]

  • Guerbet Compounds. AOCS Lipid Library.[Link]

  • Optimum Microemulsions Formulated with Propoxylated Guerbet Alcohol and Propoxylated Tridecyl Alcohol Sodium Sulfates. Taylor & Francis Online.[Link]

Application

Comprehensive Analytical Guide: HPLC Method Development for Sodium (2-hexyldecyl) Sulphate

The Analytical Challenge of Branched Alkyl Sulfates Sodium (2-hexyldecyl) sulphate (CAS: 25542-86-3) is a highly branched, anionic surfactant derived from a Guerbet alcohol[1]. Its amphiphilic architecture—comprising a b...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Branched Alkyl Sulfates

Sodium (2-hexyldecyl) sulphate (CAS: 25542-86-3) is a highly branched, anionic surfactant derived from a Guerbet alcohol[1]. Its amphiphilic architecture—comprising a bulky, hydrophobic 16-carbon branched tail and a highly polar hydrophilic sulfate head—makes it an exceptionally stable emulsifier in drug formulation and cosmetics. However, it presents a severe analytical hurdle: it lacks a UV-absorbing chromophore .

Mechanistic Insights & Method Rationale

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than just following a recipe. Every choice in this protocol is designed to establish a self-validating system that ensures data integrity.

Detector Causality: Why CAD and MS?
  • Mass Spectrometry (ESI-MS): While CAD provides excellent quantification, ESI-MS in negative ion mode offers unparalleled structural confirmation. The sulfate group easily dissociates from the sodium counter-ion to form a stable [M-Na]⁻ anion at m/z 321.5, allowing for highly specific trace-level detection[3].

Chromatographic Causality: Column and Mobile Phase Selection

Alkyl sulfates exhibit dual retention mechanisms on standard C18 columns: hydrophobic interactions via the alkyl tail and secondary ionic interactions with residual silanols on the silica support. This dual mechanism often leads to severe peak tailing.

  • Column Choice: We utilize a surfactant-specific column (e.g., Acclaim Surfactant Plus or SIELC Newcrom BH)[4]. These columns incorporate polar-embedded groups that shield residual silanols, ensuring sharp, symmetrical peaks for anionic surfactants[5].

  • Mobile Phase Volatility: Because both CAD and MS require the mobile phase to be completely evaporated, non-volatile buffers (like phosphates) are strictly prohibited[6]. We employ 10 mM Ammonium Acetate adjusted to pH 5.0. The slightly acidic pH suppresses the ionization of residual silanols on the column while maintaining the sulfate group in its fully ionized state for optimal reversed-phase retention and negative ESI efficiency[5].

Analytical_Workflow S1 Sample Prep (50:50 H2O:MeCN) S2 HPLC Separation (Surfactant-Specific Column) S1->S2 S3 Flow Splitter (1:1 Ratio) S2->S3 S4 CAD Detection (Universal Quantitation) S3->S4 50% S5 ESI-MS Detection (m/z 321.5 Confirmation) S3->S5 50% S6 Data Synthesis (Empower / Chromeleon) S4->S6 S5->S6

Workflow for dual CAD/MS detection of non-chromophoric surfactants.

Experimental Protocols

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.77 g of LC-MS grade ammonium acetate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to 5.0 ± 0.1 using LC-MS grade glacial acetic acid. Causality: Precise pH control ensures reproducible retention times by stabilizing the ionization state of the stationary phase.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Filtration: Filter both mobile phases through a 0.2 µm PTFE membrane. Causality: Particulates will cause severe background noise in CAD and can clog the MS nebulizer.

Step 2: Sample Preparation
  • Weigh accurately 10.0 mg of sodium (2-hexyldecyl) sulphate reference standard.

  • Dissolve in 10.0 mL of a 50:50 (v/v) Water:Acetonitrile diluent to create a 1.0 mg/mL stock solution.

  • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion (fronting) that occurs when injecting strong organic solvents into a highly aqueous mobile phase.

Step 3: Instrument Equilibration
  • Purge the HPLC pumps and equilibrate the column at initial gradient conditions (30% B) for at least 20 column volumes.

  • Turn on the CAD nitrogen gas flow (set to 50 psi) and allow the electrometer to stabilize for 30 minutes until the baseline noise is < 0.1 pA.

CAD_Mechanism N1 HPLC Eluent N2 Nebulization (N2 Gas) N1->N2 Aerosol N3 Desolvation (Evaporation) N2->N3 Droplets N4 Corona Discharge (Particle Charging) N3->N4 Dry Particles N5 Electrometer (Signal) N4->N5 Charged Particles

Mechanism of Charged Aerosol Detection (CAD) for universal quantification.

Data Presentation & Instrument Configurations

To ensure reproducibility across different laboratories, all quantitative parameters and gradient profiles are summarized below.

Table 1: HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.0 0.5 70 30 6 (Linear)
10.0 0.5 10 90 6 (Linear)
15.0 0.5 10 90 6 (Linear)
15.1 0.5 70 30 6 (Linear)

| 20.0 | 0.5 | 70 | 30 | 6 (Linear) |

Table 2: Detector Configurations

Parameter CAD Settings MS Settings (Negative ESI)
Evaporation / Desolvation Temp 35 °C (Low temp prevents analyte loss) 350 °C
Nebulizer / Sheath Gas N₂ (50 psi) N₂ (800 L/hr)
Data Collection Rate 10 Hz 10 Hz
Filter / Capillary Voltage 3.6 s 2.5 kV

| Target Ion / Measurement | Electrometer Current (pA) | m/z 321.5 [M-Na]⁻ |

Self-Validating Systems: System Suitability Testing (SST)

A robust analytical method must continuously prove its own validity. Before analyzing unknown samples, the sequence must pass the following SST criteria:

Table 3: Validation & System Suitability Criteria

Parameter Acceptance Criteria Scientific Rationale
Blank Injection No peaks > 0.1% of target area Verifies the absence of column carryover, which is common with highly lipophilic surfactants.
Retention Time Precision %RSD ≤ 1.0% (n=6) Ensures pump stability and proves the column has fully equilibrated with the volatile buffer.
Peak Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5 Confirms successful suppression of secondary silanol interactions on the stationary phase.

| Signal-to-Noise (S/N) | S/N ≥ 10 at LOQ | Validates that the CAD/MS nebulizers are clean and operating at required sensitivity. |

(Note: As a positive control, a secondary standard of Sodium Dodecyl Sulfate (SDS) can be injected to verify general system response. SDS will elute earlier than the 16-carbon branched analyte and yield an m/z of 265 in negative ESI[7].)

References

  • 4, SIELC Technologies.

  • 6, Journal of Chromatographic Science, Oxford Academic. 3.1, ChemicalBook. 4.3, Benchchem. 5.7, HPLC-Shop.de.

  • 5, ResearchGate.

Sources

Method

Formulation and Characterization of Micellar Solutions Using Sodium (2-Hexyldecyl) Sulphate

Target Audience: Formulation Scientists, Physical Chemists, and Drug Delivery Researchers Application Focus: Surfactant Thermodynamics, Micellar Solubilization, and Interfacial Tensiometry Mechanistic Rationale: The Guer...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Physical Chemists, and Drug Delivery Researchers Application Focus: Surfactant Thermodynamics, Micellar Solubilization, and Interfacial Tensiometry

Mechanistic Rationale: The Guerbet Advantage

Sodium (2-hexyldecyl) sulphate (CAS 25542-86-3)[1] is a highly specialized, branched anionic surfactant derived from 2-hexyldecanol, a Guerbet alcohol. In surfactant science, the architecture of the hydrophobic tail dictates the thermodynamics of micellization. Linear C16 sulfates (e.g., sodium hexadecyl sulfate) exhibit high Krafft temperatures (> 45 °C), rendering them largely insoluble and impractical for room-temperature aqueous formulations.

Causality of the Branched Architecture: The introduction of a 6-carbon (hexyl) branch at the 2-position of the 10-carbon (decyl) main chain heavily disrupts the crystalline packing of the hydrophobic tails. This steric bulk prevents the formation of highly ordered solid phases, effectively depressing the Krafft point to below 0 °C. Consequently, sodium (2-hexyldecyl) sulphate remains highly soluble at ambient temperatures[2]. Furthermore, this branching increases the cross-sectional area of the hydrophobic tail ( a0​ ), which alters the Critical Packing Parameter (CPP). This shift favors the formation of flexible, loosely packed spherical or oblate micelles and significantly enhances the rate of surface tension reduction at the air-water interface[3].

Physicochemical Profiling

To contextualize the behavior of sodium (2-hexyldecyl) sulphate, it is critical to compare it against industry-standard linear surfactants. The table below highlights how Guerbet branching optimizes both solubility and surface activity.

PropertySodium Dodecyl Sulfate (SDS)Sodium Hexadecyl Sulfate (Linear C16)Sodium (2-hexyldecyl) Sulphate (Guerbet C16)
Hydrophobic Architecture Linear C12Linear C16Branched C16 (C10 main + C6 branch)
Krafft Temperature ~16 °C> 45 °C< 0 °C
Critical Micelle Concentration (CMC) ~8.2 mM~0.58 mM~1.0 - 5.9 mM
Surface Tension at CMC ( γCMC​ ) ~39 mN/m~38 mN/m~26 - 29 mN/m
Aqueous Solubility at 25 °C HighInsolubleHigh

Data synthesized from comparative tensiometry studies on Guerbet hexadecyl sulfates[2] and hybrid hydrocarbon surfactants[4].

Experimental Workflows
Protocol A: Preparation of Stable Micellar Solutions

System Validation: Primary alkyl sulfates are notoriously susceptible to autocatalytic acid hydrolysis, where the sulfate ester linkage degrades into the parent alcohol (2-hexyldecanol) and sodium bisulfate. This protocol is self-validating: a drop in pH or the appearance of a cloudy organic phase indicates hydrolysis. By buffering the system, we ensure long-term thermodynamic stability.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Tris-HCl or Phosphate buffer. Strictly adjust the pH to a slightly alkaline range of 7.5 – 8.0 .

    • Causality: The alkaline environment neutralizes trace protons, completely inhibiting the autocatalytic hydrolysis cascade that plagues alkyl sulfates[4].

  • Surfactant Solubilization: Weigh the required mass of sodium (2-hexyldecyl) sulphate to achieve a target concentration of 15 mM. This concentration is deliberately chosen to be well above the CMC threshold to guarantee complete micellization.

  • Gentle Integration: Slowly sift the surfactant powder into the buffer under gentle magnetic stirring (150 rpm) at 25 °C.

    • Causality: Guerbet sulfates are exceptionally potent foaming agents. Vigorous agitation will entrap air and create stable foams that interfere with volumetric accuracy and downstream optical characterization.

  • Equilibration & Validation: Allow the solution to equilibrate for 2 hours at room temperature. The self-validating endpoint is the formation of a perfectly isotropic, transparent solution. No heating is required due to the sub-zero Krafft point.

Protocol B: Determination of CMC via Wilhelmy Plate Tensiometry
  • Stock Preparation: Utilize the 15 mM stock solution prepared in Protocol A.

  • Serial Dilution: Prepare a logarithmic concentration gradient ranging from 0.01 mM to 15 mM using the identical pH 7.5 buffer to maintain constant ionic strength.

  • Measurement: Equilibrate the tensiometer vessel at exactly 25.0 °C. Measure the equilibrium surface tension ( γ ) of each dilution using a platinum Wilhelmy plate.

    • Causality: The plate must be flamed red-hot between every single measurement to incinerate residual branched hydrocarbons, which strongly adhere to high-energy surfaces[3].

  • Data Analysis: Plot γ (mN/m) against the logarithm of the surfactant concentration ( logC ). The CMC is mathematically defined as the intersection point between the linearly descending pre-micellar phase and the horizontal post-micellar plateau (expected around 26-29 mN/m)[2],[4].

Process Visualization

MicelleWorkflow Buffer 1. Buffer Prep (pH 7.5 - 8.0) Mix 3. Gentle Mixing (25°C, 150 rpm) Buffer->Mix Weigh 2. Weigh Surfactant (Sodium 2-hexyldecyl sulphate) Weigh->Mix Equilibrate 4. Equilibration (2 hrs, Isotropic Phase) Mix->Equilibrate Characterize 5. Characterization (CMC ~1.0-5.9 mM, γ ~29 mN/m) Equilibrate->Characterize

Workflow for formulating and characterizing sodium (2-hexyldecyl) sulphate micellar solutions.

References
  • Fundamental interfacial properties of alkyl-branched sulfate and ethoxy sulfate surfactants derived from Guerbet alcohols. 3. Dynamic contact angle and adhesion tension Source: Langmuir (ACS Publications) URL:[Link][3]

  • Synthesis and Properties of Guerbet Hexadecyl Sulfate Source: ResearchGate (Journal of Surfactants and Detergents) URL:[Link][2]

  • Hybrid Fluorocarbon−Hydrocarbon CO2-philic Surfactants. 1. Synthesis and Properties of Aqueous Solutions Source: Langmuir (ACS Publications) URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of Sodium (2-hexyldecyl) Sulphate

Welcome to the Technical Support Center. This hub is designed for researchers, formulation scientists, and drug development professionals working with complex anionic surfactants.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, formulation scientists, and drug development professionals working with complex anionic surfactants.

Sodium (2-hexyldecyl) sulphate (CAS 25542-86-3) is a branched primary alkyl sulfate derived from the Guerbet alcohol 2-hexyldecan-1-ol[1]. While its "twin-tail" beta-branched structure inherently disrupts solid-state crystal packing—yielding a significantly lower Krafft temperature ( TK​ ) than its linear C16 counterpart[2]—formulators often encounter phase separation, gelation, or precipitation under specific thermodynamic or electrolyte conditions.

Below, you will find targeted troubleshooting guides, mechanistic FAQs, and self-validating protocols to optimize the aqueous solubility of this compound.

Part 1: Troubleshooting Guide (Symptom-Based)

Q: Why does my 10 wt% sodium (2-hexyldecyl) sulphate solution turn turbid and precipitate when stored at 15 °C? Root Cause: The system has dropped below its Krafft temperature ( TK​ ). Below TK​ , the solubility of the surfactant monomers falls below the Critical Micelle Concentration (CMC). Consequently, the thermodynamically favored state shifts from isotropic micelles to hydrated solid crystals[3]. Because the 2-hexyldecyl hydrophobe contains 16 carbons, its van der Waals interactions remain strong despite the branching. Actionable Fix: Incorporate a co-solvent (e.g., 5–10% propylene glycol or ethanol) to alter the dielectric constant of the aqueous phase, or add a hydrotrope (e.g., Sodium Xylene Sulfonate) to disrupt the crystalline lattice and depress TK​ .

Q: My high-concentration stock solution (25 wt%) isn't precipitating, but it has formed an unworkable, highly viscous gel. How do I liquefy it? Root Cause: You are observing the formation of liquid crystalline phases. At high concentrations, the bulky branched tails of Guerbet sulfates alter the surfactant packing parameter, driving the transition from spherical micelles ( L1​ phase) to highly ordered hexagonal or lamellar liquid crystalline phases[4]. Actionable Fix: Introduce a structure-breaker. Adding 2–5 wt% urea or blending the system with a short-chain non-ionic surfactant will disrupt inter-micellar entanglement, reverting the system to a flowable, isotropic micellar solution.

Q: The surfactant dissolves perfectly in DI water, but immediately forms a white scum when diluted in standard tap water or phosphate-buffered saline (PBS). Why? Root Cause: This is driven by multivalent cation exchange and the common-ion effect. In tap water, multivalent cations ( Ca2+,Mg2+ ) exchange with the sodium counterions of the surfactant[4]. The resulting calcium (2-hexyldecyl) sulfate salt has a drastically lower solubility product ( Ksp​ ) and a higher Krafft point. In PBS, the high Na+ concentration drives the common-ion effect, forcing the surfactant out of solution. Actionable Fix: Pre-treat the aqueous phase with a chelating agent (e.g., 0.2 wt% EDTA or GLDA) to sequester multivalent cations before adding the surfactant, or strategically reduce the ionic strength of your buffer.

Part 2: Frequently Asked Questions (FAQs) on Formulation Strategy

Q: How does the beta-branching of the 2-hexyl group specifically alter solubility compared to linear sulfates? A: Linear C16 sulfates (e.g., sodium cetyl sulfate) pack tightly into crystalline lattices, resulting in a high Krafft point of approximately 45 °C[5]. The 2-hexyl branch acts as a steric wedge, preventing tight alignment of the alkyl chains. This twin-tail morphology lowers the energy required to solvate the monomers, significantly depressing TK​ and enhancing cold-water solubility[3].

Q: Can I modify the molecule itself to permanently resolve low-temperature solubility issues? A: Yes. If your synthesis pipeline allows, ethoxylating the 2-hexyldecanol precursor with 2 to 3 moles of ethylene oxide prior to sulfation yields a Guerbet ether sulfate. The insertion of hydrophilic ether oxygens provides additional hydrogen bonding sites with water and further disrupts packing, often driving the Krafft point below 0 °C[5].

Q: What is the critical pH range for maintaining the solubility of this compound? A: Maintain the solution between pH 7.5 and 9.0. Alkyl sulfates undergo autocatalytic acid hydrolysis at acidic pH levels, cleaving the sulfate ester bond to yield 2-hexyldecanol and sodium bisulfate. Because 2-hexyldecanol is highly hydrophobic and water-insoluble[1], even minor hydrolysis will manifest as irreversible turbidity and phase separation.

Part 3: Quantitative Data Summaries

The following table summarizes the phase behavior and Krafft point dynamics of sodium (2-hexyldecyl) sulphate relative to other common alkyl sulfates.

Surfactant TypeHydrophobe StructureTotal CarbonsKrafft Point ( TK​ )Aqueous Phase Behavior (at 20°C)
Sodium Lauryl Sulfate Linear12~16 °C[5]Clear, isotropic micellar solution
Sodium Cetyl Sulfate Linear16~45 °C[5]Insoluble hydrated solid crystals
Sodium (2-hexyldecyl) Sulphate Guerbet Branched16< 20 °C[2]Soluble; prone to gelation at high conc.
Sodium (2-hexyldecyl) Ether Sulphate Ethoxylated Guerbet (3 EO)16 + 3 EO< 0 °C[5]Highly soluble, stable liquid

Part 4: Phase Dynamics & Optimization Workflows

KrafftDynamics Monomers Surfactant Monomers (Aqueous Solution) Micelles Micelles (Isotropic L1 Phase) Clear Solution Monomers->Micelles Conc > CMC Temp > TK Crystals Hydrated Solid Crystals Turbid/Precipitate Monomers->Crystals Conc > Solubility Temp < TK Micelles->Crystals Temp < TK Crystals->Micelles Temp > TK

Phase dynamics of sodium (2-hexyldecyl) sulphate relative to the Krafft Temperature (TK).

Workflow Start Start: Aqueous Surfactant Dispersion (Precipitated) Assess Assess Krafft Temperature (TK) Start->Assess Decision1 Is TK > Target Storage Temp? Assess->Decision1 AddHydrotrope Add Hydrotrope (e.g., SXS, Urea) Decision1->AddHydrotrope Yes (Electrolyte issue) AddCosolvent Add Co-solvent (e.g., Propylene Glycol) Decision1->AddCosolvent Yes (Solvent polarity issue) MixNonionic Blend with Non-ionic Surfactant Decision1->MixNonionic Yes (Micelle packing issue) Success Stable Isotropic Micellar Solution Decision1->Success No Evaluate Re-evaluate Phase Stability & Clarity at Target Temp AddHydrotrope->Evaluate AddCosolvent->Evaluate MixNonionic->Evaluate Evaluate->Decision1 If still precipitating Evaluate->Success If clear

Step-by-step workflow for optimizing the aqueous solubility of branched alkyl sulfates.

Part 5: Experimental Protocols

Protocol 1: Self-Validating Determination of Krafft Temperature ( TK​ )

Objective: Accurately map the temperature at which surfactant solubility equals the CMC.

  • Preparation: Prepare a 1.0 wt% dispersion of sodium (2-hexyldecyl) sulphate in high-purity deionized water (18.2 MΩ·cm).

    • Causality: A 1.0 wt% concentration ensures the system is well above the CMC, which is physically required to accurately observe the Krafft boundary where monomers rapidly assemble into micelles.

  • Cooling Phase: Chill the sample to 2 °C in an ice-water bath until a distinct turbid white precipitate forms.

  • Heating Phase: Place the sample in a programmable water bath. Insert a calibrated temperature probe and a conductivity probe directly into the solution. Increase the temperature at a strict rate of 0.5 °C/min under constant magnetic stirring (200 rpm).

  • Data Acquisition: Record conductivity and optical clarity continuously.

  • Self-Validation & Analysis: The exact Krafft point is identified as the temperature where a sharp, exponential increase in conductivity occurs (indicating the sudden release of free monomers and their subsequent micellization). This must perfectly coincide with the solution transitioning from turbid to optically clear. Validation Check: If the solution clears but conductivity does not spike, verify the calibration of the conductivity meter or check for organic solvent contamination.

Protocol 2: Hydrotrope Optimization Workflow for High-Concentration Blends

Objective: Prevent gelation and precipitation in concentrated (>20 wt%) formulations.

  • Baseline Establishment: Prepare a 20 wt% solution of the surfactant at 40 °C (safely above TK​ ). Allow it to cool to your target storage temperature (e.g., 15 °C). Observe for gelation or precipitation.

  • Titration of Hydrotrope: If precipitation or liquid crystals form, reheat the solution to 40 °C. Add Sodium Xylene Sulfonate (SXS) in 1.0 wt% increments.

    • Causality: SXS molecules act as structural wedges; they intercalate between the bulky 2-hexyldecyl tails, disrupting the rigid lamellar packing that causes gelation and depressing the phase boundary back to an isotropic liquid[4].

  • Equilibration: Stir for 15 minutes after each addition, then cool back to 15 °C.

  • Self-Validation: The optimal hydrotrope concentration is reached when the solution remains an isotropic, optically clear liquid at 15 °C for 24 hours. Validation Check: To confirm thermodynamic stability, subject the clear sample to three freeze-thaw cycles (-20 °C to 15 °C). If the solution recovers its clarity without mechanical agitation, the micellar phase is thermodynamically stable and the formulation is successful.

Sources

Optimization

Technical Support Center: Optimizing Sodium (2-hexyldecyl) Sulphate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield inconsistencies during the synthesis of branched alkyl sulfates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield inconsistencies during the synthesis of branched alkyl sulfates. The sulfation of 2-hexyldecanol (a beta-branched Guerbet alcohol) presents unique steric and thermodynamic challenges compared to linear alcohol sulfation.

This guide is designed to move beyond basic recipes. Here, we dissect the mechanistic causality behind yield losses, provide troubleshooting FAQs, and outline a self-validating protocol to ensure high-purity sodium (2-hexyldecyl) sulphate production.

Mechanistic Workflow & Failure Pathways

To troubleshoot effectively, we must first visualize the competing pathways in our reaction matrix. The diagram below maps the desired synthesis against the primary yield-reducing side reactions.

G A 2-Hexyldecanol (Guerbet Alcohol) C 2-Hexyldecyl Sulfuric Acid A->C Sulfation (T < 20°C) E Dialkyl Sulfate (Side Product) A->E Excess Alcohol reacts with Intermediate B Chlorosulfonic Acid (CSA) B->C Stoichiometric Addition D Sodium (2-hexyldecyl) Sulphate C->D Neutralization (NaOH) pH 7.5-8.5 C->E F Hydrolysis to Alcohol (Yield Loss) C->F T > 30°C or pH < 7 (Aqueous Instability) E->F Saponification during Neutralization

Mechanistic pathway of 2-hexyldecanol sulfation, highlighting yield barriers.

Troubleshooting FAQs

Q1: Why is my conversion rate plateauing at 80-85% despite adding excess chlorosulfonic acid (CSA)? A1: The starting material, 2-hexyldecanol, is a Guerbet alcohol characterized by1[1]. This branched structure introduces steric hindrance around the primary hydroxyl group, inherently slowing down the nucleophilic attack on the sulfating agent compared to linear alcohols. Adding excess CSA (e.g., >20 mol% excess) does not overcome this steric barrier; instead, it 2 and generates dark color bodies[2]. The sulfation reaction should be run with3[3], relying on extended digestion times and active HCl degassing rather than excess reagent to drive completion.

Q2: How do I prevent the formation of dialkyl sulfates and subsequent yield loss? A2: Dialkyl sulfates are a notorious byproduct in alkyl sulfate synthesis. They form when the intermediate 2-hexyldecyl sulfuric acid reacts with unreacted 2-hexyldecanol[4]. While dialkyl sulfates might seem benign during the acidic stage, they saponify (hydrolyze) during the alkaline neutralization step, reverting into4[4]. This saponification is a primary driver of yield loss. To minimize dialkyl sulfate formation, you must maintain the sulfation temperature strictly below 20°C and ensure high-shear mixing to prevent localized pooling of unreacted alcohol and intermediate acid.

Q3: My yield drops significantly during the NaOH neutralization step. What is the mechanistic cause? A3: The intermediate 2-hexyldecyl sulfuric acid is 5[5]. If it is exposed to water without sufficient alkalinity, it rapidly decomposes back into 2-hexyldecanol and sulfuric acid[5]. During neutralization, if the mixing is inadequate, localized acidic zones form within the aqueous NaOH matrix. The heat of neutralization combined with these acidic aqueous zones causes rapid hydrolysis of the intermediate before it can be converted to the stable sodium salt[5]. To prevent this, the acidic intermediate must be added into the aqueous base (never the reverse) under high shear, maintaining a 2[2].

Quantitative Data & Parameter Optimization

The table below summarizes the critical process parameters and the mechanistic consequences of deviating from optimal conditions.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Consequence of Sub-Optimal State
CSA Molar Ratio > 1.20 equivalents1.00 - 1.02 equivalentsExcess CSA drives acid-catalyzed degradation and darkens product color[2].
Sulfation Temp > 25°C10°C - 15°CElevated temperatures favor the formation of dialkyl sulfates[4].
Neutralization pH < 7.0 (Acidic pooling)7.5 - 8.5 (Continuous)Acidic aqueous environments cause rapid hydrolysis back to the starting alcohol[5].
Feed Moisture > 2000 ppm< 500 ppmWater reacts violently with CSA, forming H2SO4, which is a poor sulfating agent[3].
Self-Validating Experimental Protocol

To ensure reproducibility and high yield, follow this step-by-step methodology. Each step contains a self-validating checkpoint to confirm success before proceeding.

Step 1: Feedstock Preparation & Moisture Control

  • Action: Dry 2-hexyldecanol under vacuum (50 mbar) at 60°C for 2 hours.

  • Causality: Chlorosulfonic acid reacts violently with water to form sulfuric acid and HCl gas. Sulfuric acid is an ineffective sulfating agent for branched alcohols at low temperatures, leading to unreacted starting material[3].

  • Self-Validation: Perform a Karl Fischer titration. Proceed only if moisture is < 500 ppm.

Step 2: Stoichiometric Sulfation

  • Action: Cool the dried 2-hexyldecanol to 10°C in a glass-lined reactor. Add exactly 1.00 to 1.02 molar equivalents of Chlorosulfonic Acid (CSA) dropwise.

  • Causality: Maintaining T < 20°C suppresses the activation energy required for dialkyl sulfate formation[4]. Using strictly stoichiometric amounts prevents acid-catalyzed degradation[2].

  • Self-Validation: Monitor the temperature delta (ΔT). The addition rate is optimal when ΔT remains < 5°C.

Step 3: Degassing & Digestion

  • Action: Apply a slight vacuum (200 mbar) and stir for 30–45 minutes at 15°C to remove liberated HCl gas[5].

  • Causality: Removing HCl drives the reaction equilibrium forward and prevents chloride-induced side reactions during neutralization.

  • Self-Validation: The cessation of active bubbling and a stabilized reactor pressure indicate the completion of the primary sulfation phase.

Step 4: High-Shear Neutralization

  • Action: Prepare a 20% w/w aqueous NaOH solution and cool to 5°C. Slowly pump the 2-hexyldecyl sulfuric acid intermediate into the NaOH solution under high-shear homogenization.

  • Causality: Immediate neutralization prevents the hydrolytic degradation of the unstable intermediate[5]. Adding acid to base ensures the bulk fluid remains alkaline, preventing acidic pooling.

  • Self-Validation: The process is successful if the final pH stabilizes at 7.5 - 8.5 without drifting downward (a downward drift indicates ongoing hydrolysis).

References
  • US9422469B2 - Mixed carbon length synthesis of primary Guerbet alcohols. Googleapis.
  • EP0466243B1 - Process for the preparation of secondary alkyl sulfate-containing surfactant compositions.
  • Sulfonation and Sulf
  • CSA: SULF
  • US3755407A - Sulfation process for secondary alcohols.

Sources

Troubleshooting

Technical Support Center: Stabilizing Sodium (2-Hexyldecyl) Sulphate in Low-pH Environments

Welcome to the Advanced Formulation Support Center. As drug development professionals and formulation scientists, you know that incorporating anionic surfactants into acidic aqueous systems presents significant thermodyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As drug development professionals and formulation scientists, you know that incorporating anionic surfactants into acidic aqueous systems presents significant thermodynamic challenges. This guide is specifically engineered to help you troubleshoot, understand, and mitigate the hydrolytic degradation of sodium (2-hexyldecyl) sulphate —a highly branched, Guerbet alcohol-derived alkyl sulfate—at low pH.

Part 1: Mechanistic Insights & FAQs (Understanding the Failure Mode)

Q: Why does my sodium (2-hexyldecyl) sulphate formulation rapidly lose surfactant efficacy and become turbid at pH < 5.0? A: Alkyl sulfates are inherently susceptible to acid-catalyzed hydrolysis. In acidic environments, the sulfate ester bond undergoes C–O bond fission[1]. This cleavage yields two products: 2-hexyldecanol (a highly hydrophobic fatty alcohol) and sodium bisulfate. The turbidity you observe is the phase separation of the insoluble 2-hexyldecanol. Furthermore, the generation of bisulfate ( HSO4−​ ) releases additional protons into the solution, creating a destructive autocatalytic feedback loop that exponentially accelerates further degradation[2].

Q: I switched from linear Sodium Dodecyl Sulfate (SDS) to Sodium (2-hexyldecyl) sulphate. Why is it slightly more stable, but still failing long-term stability tests? A: Sodium (2-hexyldecyl) sulphate features significant β -branching (a hexyl group attached to the second carbon of the decyl chain). Research demonstrates that β -branching introduces severe steric hindrance around the sulfate head-group[3]. This steric bulk restricts the transition state formation during hydrolysis, thereby reducing hydrolytic reactivity compared to linear SDS[4]. However, this structural shielding only slows the kinetics; it does not alter the fundamental thermodynamic vulnerability of the sulfate ester bond to protonation.

Q: How does micellization influence the degradation rate? A: In a pure solution, sodium (2-hexyldecyl) sulphate micelles possess a highly anionic surface charge. This negative potential attracts hydronium ions ( H+ ) to the micellar Stern layer[5]. Consequently, the local pH at the surface of the micelle is significantly lower than the bulk pH, accelerating hydrolysis. Mitigating this requires diluting the surface charge density through mixed-micelle systems.

Part 2: Visualizing the Degradation Pathway

G A Sodium (2-hexyldecyl) sulphate (Intact Surfactant) C Protonated Sulfate Ester (Stern Layer Transition) A->C Acid Catalysis B H+ (Low pH Bulk) B->C Migration to Micelle Surface D 2-Hexyldecanol (Turbidity / Phase Separation) C->D Hydrolysis (C-O Fission) E Bisulfate (HSO4-) + H+ (pH Drop) C->E Byproduct Generation E->B Autocatalytic Feedback Loop

Acid-catalyzed autocatalytic hydrolysis pathway of sodium (2-hexyldecyl) sulphate.

Part 3: Quantitative Data Analytics

To understand the baseline stability of your formulation, compare the hydrolytic kinetics of various alkyl sulfates. The table below illustrates how structural branching and formulation strategies impact the half-life of the surfactant.

Table 1: Comparative Hydrolysis Kinetics (Estimated Half-Lives at pH 3.0, 40°C)

Surfactant StructureExample CompoundRelative Reactivity (vs Linear)*Primary Degradation MarkerEstimated Half-Life
Linear Primary Alkyl Sodium Dodecyl Sulfate (SDS)100% (Baseline)1-Dodecanol (Turbidity)< 24 Hours
β -Branched Alkyl Sodium 2-Methylundecyl Sulfate~40%2-Methyl-1-undecanol~60 Hours
Highly Branched (Guerbet) Sodium (2-Hexyldecyl) Sulphate~15-20%2-Hexyldecanol~120 Hours
Shielded Guerbet Formulated Mixed-Micelle System< 2%2-Hexyldecanol> 6 Months

*Note: Reactivity percentages are extrapolated from structural kinetic studies on β -branched alkyl sulfates[3][4].

Part 4: Self-Validating Formulation Protocol

To successfully formulate sodium (2-hexyldecyl) sulphate at low pH, you must disrupt the causality of degradation: neutralize autocatalytic protons and shield the Stern layer.

Protocol: Preparation of a Low-pH Stable Mixed-Micelle System

Step 1: High-Capacity Buffer Preparation

  • Action: Prepare a 100 mM Citrate buffer adjusted to your target pH (e.g., pH 3.5).

  • Causality: High ionic strength and robust buffering capacity absorb the protons generated by trace initial hydrolysis. This breaks the autocatalytic feedback loop that typically causes rapid formulation failure[2].

  • Self-Validation Check: Incubate a blank buffer sample and a test sample at 40°C for 24 hours. Measure the pH. A drift of >0.1 pH units indicates insufficient buffering capacity, requiring an increase in citrate concentration.

Step 2: Micellar Shielding via Co-Surfactant Integration

  • Action: Add 2.0% w/v of a non-ionic co-surfactant (e.g., Polysorbate 20 or an Alkyl Polyglucoside) to the buffer.

  • Causality: Non-ionic surfactants intercalate between the branched alkyl sulfate monomers during micellization. This dilutes the negative charge density at the micellar surface, physically repelling bulk protons from the vulnerable sulfate ester bonds[5].

Step 3: Active Surfactant Addition

  • Action: Slowly incorporate 0.5% w/v Sodium (2-hexyldecyl) sulphate under gentle agitation until completely dissolved.

  • Causality: Maintaining the concentration well above the Critical Micelle Concentration (CMC) ensures the molecules are packed within the sterically shielded mixed micelles rather than exposed to the bulk water as highly vulnerable free monomers.

Step 4: Self-Validation via Accelerated Stress Testing

  • Action: Subject a 10 mL aliquot of the final formulation to 50°C for 48 hours.

  • Self-Validation Check: Visually inspect for turbidity (which indicates 2-hexyldecanol phase separation). Quantify the intact surfactant via HPLC-ELSD. If recovery is <95%, the non-ionic co-surfactant ratio must be increased to enhance steric shielding.

Part 5: Visualizing the Mitigation Workflow

G Start Acidic Media (pH < 5.0) Step1 1. High-Capacity Buffering (Neutralize Autocatalysis) Start->Step1 Step2 2. Non-ionic Co-surfactant (Micellar Shielding) Step1->Step2 Step3 3. Thermal Control (Store at 2-8°C) Step2->Step3 End Stable Formulation Step3->End

Step-by-step mitigation workflow for stabilizing branched alkyl sulfates at low pH.

References
  • Title: The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 2. Influence of alkyl structure on hydrolytic reactivity... Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Structural effects of the alkyl group on the hydrolysis of sodium alkyl sulfates Source: ResearchGate URL: [Link]

  • Title: The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis... Source: Academia.edu URL: [Link]

  • Title: A Mechanistic Study of the Alkaline Hydrolysis of Diaryl Sulfate Diesters Source: ACS Publications URL: [Link]

Sources

Optimization

resolving baseline noise in sodium (2-hexyldecyl) sulphate chromatography

Title: Technical Support Center: Troubleshooting Baseline Noise in Sodium (2-Hexyldecyl) Sulphate Chromatography Overview Sodium (2-hexyldecyl) sulphate is a branched, anionic surfactant (MW ~344.5 g/mol ). Because it la...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Baseline Noise in Sodium (2-Hexyldecyl) Sulphate Chromatography

Overview Sodium (2-hexyldecyl) sulphate is a branched, anionic surfactant (MW ~344.5 g/mol ). Because it lacks a strong UV chromophore, its analysis relies on universal, mass-sensitive detectors such as the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)[1]. While these detectors offer near-universal response for non-volatile analytes, they are highly susceptible to baseline noise caused by mobile phase impurities, column shedding, and suboptimal nebulization parameters[2].

This guide provides self-validating protocols and mechanistic explanations to help you systematically eliminate baseline noise in your surfactant assays.

Section 1: Diagnostic Workflows

Before adjusting method parameters, you must isolate the root cause of the noise. The following decision tree utilizes a self-validating "Zero-Flow" protocol to determine whether the noise originates from the chromatography system (pumps/mobile phase) or the detector itself[3].

G Start High Baseline Noise in CAD/ELSD Bypass Bypass Column (Use Zero-Dead-Volume Union) Start->Bypass Check1 Does noise decrease? Bypass->Check1 ColIssue Column Bleed or Surfactant Accumulation Check1->ColIssue Yes ZeroFlow Stop Solvent Flow (Maintain Gas Flow) Check1->ZeroFlow No Check2 Does noise decrease? ZeroFlow->Check2 MPIssue Mobile Phase Contamination or Pump Shedding Check2->MPIssue Yes DetIssue Detector Issue (Gas Purity, Electronics) Check2->DetIssue No

Fig 1: Diagnostic decision tree for isolating CAD/ELSD baseline noise sources.

Section 2: Mobile Phase & System Contamination FAQs

Q: Why does sodium (2-hexyldecyl) sulphate produce erratic baseline noise compared to standard small molecules? A: As an anionic surfactant, sodium (2-hexyldecyl) sulphate readily forms micelles in aqueous environments. These micelles act as chemical "sponges," trapping non-volatile impurities (e.g., plasticizers from tubing, residual salts from glassware)[2]. When these aggregates enter the CAD or ELSD, they are measured as massive, irregular spikes because these detectors quantify all non-volatile mass. Furthermore, the surfactant can act as a dynamic ion-pairing agent, stripping the silica stationary phase and causing continuous column bleed[4].

Q: What are the strict mobile phase requirements for analyzing this surfactant? A: Aerosol detectors evaporate the mobile phase; any residue left behind is detected as background noise[2]. The causality is simple: higher residue equals higher noise.

Table 1: Mobile Phase Purity Requirements vs. Noise Impact

ParameterAcceptable Limit / GradeMechanistic Impact of Deviation on Baseline
Solvent Grade LC-MS Grade (Residue < 1 ppm)High background current, severe gradient drift, and ghost peaks[2].
Buffer Volatility 100% Volatile (e.g., Ammonium Acetate)Non-volatile salts (e.g., Phosphates) will permanently foul the drift tube[4].
Buffer Concentration < 10 mMConcentrations >10 mM alter droplet surface tension, increasing droplet size and baseline noise[2].
Water Quality 18.2 MΩ·cm, TOC < 5 ppbHigh Total Organic Carbon (TOC) leads to organic fouling and erratic noise spikes.

Q: My baseline drifts severely during gradient elution. How can I fix this? A: Gradient drift in CAD/ELSD occurs because the volatility and viscosity of the mobile phase change as the organic fraction increases[4]. This alters nebulization efficiency and droplet size distribution. Solution: Implement a post-column inverse gradient. By using a secondary pump to deliver the exact opposite gradient post-column, the detector receives a constant isocratic solvent composition, completely neutralizing solvent-induced baseline drift.

Section 3: Detector-Specific Troubleshooting (CAD & ELSD)

To understand how detector settings influence noise, we must look at the aerosol pathway:

Pathway Eluent Column Eluent (Analyte + MP) Nebulizer Nebulization (N2 Gas Mixing) Eluent->Nebulizer DriftTube Evaporation Tube (Volatiles Removed) Nebulizer->DriftTube Aerosol Droplets Detection Particle Detection (Light Scattering/Charge) DriftTube->Detection Dry Particles Waste Exhaust (Vaporized MP) DriftTube->Waste Volatiles

Fig 2: Aerosol detector mechanistic pathway highlighting where non-volatiles cause noise.

Q: How do I optimize the evaporation temperature (EvapT) to minimize noise without losing my surfactant signal? A: Sodium (2-hexyldecyl) sulphate has a high boiling point and behaves as a non-volatile analyte[2]. However, if the EvapT is too low, the aqueous portion of the mobile phase will not fully evaporate, leading to large, noisy droplets hitting the detector optics or electrometer[5]. If EvapT is too high, you risk thermal degradation of the sulfate group.

Step-by-Step Methodology: EvapT Optimization Protocol

  • Prepare Standard: Prepare a 100 µg/mL solution of sodium (2-hexyldecyl) sulphate in the initial mobile phase.

  • Set Initial Conditions: Set the CAD/ELSD evaporation temperature to 35 °C (default for high-organic methods).

  • Flow Injection Analysis (FIA): Bypass the analytical column. Inject 5 µL of the standard at a flow rate of 1.0 mL/min.

  • Evaluate Signal-to-Noise (S/N): Record the peak height and the peak-to-peak baseline noise over a 2-minute blank window.

  • Iterative Adjustment: Increase the EvapT in 5 °C increments (up to 50 °C for high-aqueous methods).

  • Validation: Plot S/N versus EvapT. Select the temperature that yields the highest S/N ratio while maintaining baseline noise < 0.5 pA (CAD) or < 1.0 mV (ELSD).

Section 4: System Passivation and Cleaning

Q: I suspect my system is contaminated with accumulated surfactant. How do I clean it? A: Alkyl sulfates strongly adsorb to stainless steel and silica surfaces. Over time, they build up and elute randomly as baseline spikes. The following protocol uses a self-validating sequence of varying solvent polarities to strip these aggregates[6].

Step-by-Step Methodology: System Passivation and Cleaning Protocol

  • Bypass the Column: Replace the analytical column with a zero-dead-volume union to protect the stationary phase[6].

  • Aqueous Flush: Flush the system with LC-MS grade Water at 1.0 mL/min for 60 minutes to dissolve and remove any precipitated water-soluble buffer salts[6].

  • Organic Desorption: Flush with 100% Acetone or Acetonitrile for 30 minutes, followed by 100% Methanol for 30 minutes. This breaks the hydrophobic interactions of the surfactant tails[6].

  • Detector Bake-out: While flowing Methanol at 1.0 mL/min, increase the ELSD drift tube temperature to 100 °C (or CAD EvapT to its maximum allowable setting) and nebulizer gas pressure to 50 psi for 2 hours. This burns off residual non-volatile contamination inside the drift tube[6].

  • Re-equilibration: Return the temperature to method conditions, reconnect the column, and equilibrate with the starting mobile phase for at least 20 column volumes before your next injection.

References

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview , LCGC International. 1

  • Getting the most out of your charged aerosol detector , Thermo Fisher Scientific. 7

  • Baseline Disturbance , Shimadzu. 3

  • Success with Evaporative Light-Scattering Detection , LC Troubleshooting Bible. 4

  • What are the reasons for noisy baseline with ELSD? , Phenomenex. 5

  • 2424 ELSD high baseline noise - WKB9318 , Waters Knowledge Base. 6

Sources

Reference Data & Comparative Studies

Validation

sodium (2-hexyldecyl) sulphate vs sodium dodecyl sulfate (SDS) in electrophoresis

An objective, data-driven comparison of surfactants is critical for overcoming the limitations of standard biochemical assays. While Sodium Dodecyl Sulfate (SDS) has been the undisputed gold standard for polyacrylamide g...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of surfactants is critical for overcoming the limitations of standard biochemical assays. While Sodium Dodecyl Sulfate (SDS) has been the undisputed gold standard for polyacrylamide gel electrophoresis (PAGE) for decades, it presents significant limitations when dealing with thermally labile protein complexes, highly hydrophobic membrane proteins, or isobaric proteins that co-migrate.

Sodium (2-hexyldecyl) sulphate (S2HDS), a branched-chain anionic surfactant, offers a powerful alternative. By altering the fundamental architecture of the hydrophobic tail, S2HDS changes the thermodynamics of micelle formation and the structural geometry of protein-surfactant complexes. This guide provides a comprehensive mechanistic and experimental comparison between SDS and S2HDS for advanced electrophoretic applications.

Mechanistic Divergence: Linear vs. Branched Architecture

To understand why S2HDS outperforms SDS in specific edge cases, we must examine the causality driven by their molecular structures.

The Limitation of Linear SDS: SDS possesses a linear 12-carbon (C12) alkyl chain. When it binds to proteins, the linear tails pack efficiently, forming spherical micelles along the unfolded protein backbone. This creates the classic "pearl necklace" structure [1], imparting a uniform negative charge-to-mass ratio. While excellent for mass-dependent separation, this rigid uniformity causes proteins of identical molecular weight (isobars)—even those with vastly different hydrophobicities—to co-migrate into a single, unresolved band. Furthermore, the efficient packing of linear chains results in a Krafft point (the temperature at which surfactant solubility equals the critical micelle concentration) of ~15°C. Below this temperature, SDS rapidly crystallizes and precipitates, making cold-room PAGE impossible.

The Branched Advantage of S2HDS: S2HDS is a C16 surfactant featuring a 10-carbon backbone with a bulky 6-carbon (hexyl) branch at the 2-position. This branching introduces severe steric hindrance. Small-angle X-ray scattering (SAXS) studies on structurally analogous branched alkyl sulfates demonstrate that this steric bulk prevents the formation of standard spherical micelles. Instead, the protein-surfactant complexes are forced into ellipsoidal or "hollow core-shell" geometries [2].

This altered geometry has two profound effects:

  • Anomalous Migration: The ellipsoidal shape alters the hydrodynamic radius of the complex. Migration is no longer strictly mass-dependent; it becomes highly sensitive to the intrinsic hydrophobicity and binding capacity of the specific protein, allowing for the resolution of previously co-migrating isobars.

  • Cryo-Solubility: The steric hindrance of the 2-hexyl branch disrupts the crystalline lattice energy of the surfactant tails. This depresses the Krafft point to well below 0°C, allowing S2HDS to remain fully soluble and functional in 4°C cold-room environments.

Mechanism Native Native Protein Complex SDS SDS (Linear C12) Native->SDS Denaturation S2HDS S2HDS (Branched C16) Native->S2HDS Denaturation Pearl 'Pearl Necklace' Complex SDS->Pearl Ellipsoid Ellipsoidal Complex S2HDS->Ellipsoid Steric Hindrance StandardPAGE Mass-Dependent Migration Pearl->StandardPAGE HighResPAGE Anomalous/Shape Migration Ellipsoid->HighResPAGE

Mechanistic divergence in protein-surfactant complex formation between SDS and branched S2HDS.

Quantitative Data Summary

The following table summarizes the physicochemical and operational differences between the two surfactants, dictating their application in the laboratory.

ParameterSodium Dodecyl Sulfate (SDS)Sodium (2-hexyldecyl) Sulphate (S2HDS)
Alkyl Chain Architecture Linear (C12)Branched (C10 backbone, C6 branch)
Micellar Complex Shape "Pearl Necklace" (Spherical)Ellipsoidal / Hollow Core-Shell
Krafft Point (Solubility) ~15°C (Precipitates in cold room)< 0°C (Highly soluble at 4°C)
Electrophoretic Migration Strictly mass-dependentAnomalous (Hydrophobicity-dependent)
Secondary Structure Disruption HighVery High (Enhanced denaturation)
Primary Application Standard MW estimationResolution of isobars & cold-room PAGE

Experimental Protocol: Self-Validating Cold-Room PAGE

Standard SDS-PAGE protocols require boiling samples at 95°C, which irreversibly destroys thermally labile protein-protein interactions and can cause highly hydrophobic membrane proteins to aggregate. The following protocol leverages the low Krafft point of S2HDS to perform a completely cold (4°C) denaturation and separation workflow.

Causality of Experimental Design: We omit the boiling step to preserve labile interactions. SDS cannot be used here because it will precipitate at 4°C, destroying the gel matrix. S2HDS remains in the micellar phase. To ensure this is a self-validating system, a room-temperature SDS control lane is run in parallel on a separate gel to confirm that any observed complex preservation or anomalous migration is due to the S2HDS cold-run, not an artifact of the sample prep.

Step-by-Step Methodology

Phase 1: Buffer Preparation

  • S2HDS Sample Buffer (4X): Prepare a buffer containing 200 mM Tris-HCl (pH 6.8), 40% glycerol, 8% (w/v) S2HDS, 0.04% bromophenol blue, and 400 mM DTT. Store at 4°C.

  • S2HDS Running Buffer (1X): Prepare 25 mM Tris, 192 mM glycine, and 0.1% (w/v) S2HDS. Chill to 4°C overnight.

Phase 2: Sample Preparation (Strictly at 4°C)

  • Isolate the target protein complex on ice.

  • Mix 30 µL of the protein sample with 10 µL of 4X S2HDS Sample Buffer.

  • Incubation: Incubate the mixture at 4°C for 60 minutes. Do not heat. The enhanced secondary structure disruption capability of the branched S2HDS ensures adequate denaturation of individual subunits without requiring thermal energy.

Phase 3: Electrophoresis & Validation

  • Cast a standard polyacrylamide gel (e.g., 4-20% gradient), but substitute the 0.1% SDS in the gel recipe with 0.1% S2HDS.

  • Set up the electrophoresis tank in a 4°C cold room using the chilled S2HDS Running Buffer.

  • Self-Validation Loading:

    • Lane 1: Pre-stained MW Marker (mixed with S2HDS).

    • Lane 2: Target sample in S2HDS (Cold prep).

    • Separate Control Gel (Room Temp): Target sample boiled in standard SDS buffer.

  • Run the gel at a constant 100V for 90 minutes.

  • Stain using standard Coomassie Brilliant Blue (which binds compatibly with S2HDS-denatured proteins).

Workflow Prep Sample Prep (4°C) AddS2HDS Add S2HDS Buffer (Remains Soluble) Prep->AddS2HDS Incubate Cold Incubation (No Heating) AddS2HDS->Incubate Run PAGE Run at 4°C (No Precipitation) Incubate->Run Analyze Gel Imaging & Analysis Run->Analyze

Cold-room electrophoresis workflow utilizing the low Krafft point of branched S2HDS.

Conclusion & Application Strategy

For routine molecular weight estimations of soluble proteins, SDS remains the most cost-effective and predictable surfactant. However, when a workflow is bottlenecked by the physical limitations of linear alkyl chains—specifically, cold-temperature precipitation or the inability to resolve highly hydrophobic, identically sized proteins—switching to a branched architecture is required. Sodium (2-hexyldecyl) sulphate acts as a structural disruptor, altering the hydrodynamic radius of the protein complex and unlocking anomalous migration patterns that can be strategically leveraged for high-resolution proteomics.

References

  • Ospinal-Jiménez, M., & Pozzo, D. C. (2011). Structural analysis of protein complexes with sodium alkyl sulfates by small-angle scattering and polyacrylamide gel electrophoresis. Langmuir : the ACS journal of surfaces and colloids, 27(3), 928–935.[Link]

  • Ospinal-Jiménez, M., & Pozzo, D. C. (2014). Anionic branched surfactants as alternative denaturing agents for protein separations. Langmuir : the ACS journal of surfaces and colloids, 30(5), 1351–1360.[Link]

Comparative

Comparative Surfactant Properties of Branched vs. Linear Alkyl Sulphates: A Formulation Scientist’s Guide

As a Senior Application Scientist navigating the complexities of drug development and formulation, selecting the appropriate anionic surfactant is rarely a trivial exercise. Alkyl sulphates are ubiquitous in our industry...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of drug development and formulation, selecting the appropriate anionic surfactant is rarely a trivial exercise. Alkyl sulphates are ubiquitous in our industry, serving as primary emulsifiers, solubilizers, and wetting agents. However, the architectural nuance of the hydrophobic tail—specifically, whether it is linear or branched—fundamentally dictates the surfactant's macroscopic behavior.

This guide provides an objective, data-driven comparison of linear versus branched alkyl sulphates, exploring the thermodynamic causality behind their properties and providing self-validating protocols for their characterization.

Mechanistic Causality: The Architecture of Micellization

The physicochemical divergence between linear and branched alkyl sulphates originates from their critical packing parameter ( v/a0​lc​ ) and the resulting steric hindrance.

Linear alkyl sulphates (e.g., Sodium Lauryl Sulphate, SLS) feature a straight hydrocarbon chain that allows for tight, highly ordered crystalline packing driven by strong van der Waals interactions. This tight packing results in high solubilization capacity but renders the surfactant prone to precipitation at lower temperatures (high Krafft point) and highly sensitive to multivalent cations like calcium [1].

Conversely, introducing a branch (such as a mid-chain methyl group or a bulky Guerbet-type branching) disrupts this crystalline lattice. The steric bulk increases the effective cross-sectional area of the hydrophobic tail. Consequently, branched alkyl sulphates require more energy to aggregate into micelles, leading to a higher Critical Micelle Concentration (CMC). However, this same steric hindrance prevents the formation of insoluble solid phases, drastically lowering the Krafft point and conferring exceptional tolerance to hard water [3, 4]. Furthermore, the bulky tails of branched surfactants disrupt the ordered interfacial film, leading to rapid dynamic wetting but often at the expense of foam stability [1, 2].

Architecture Tail Alkyl Sulfate Hydrophobe Linear Linear Alkyl Chain (e.g., Sodium Lauryl Sulfate) Tail->Linear Branched Branched Alkyl Chain (e.g., Guerbet Sulfate) Tail->Branched PackL Tight Molecular Packing (High van der Waals forces) Linear->PackL PackB Steric Hindrance (Disrupted crystalline lattice) Branched->PackB PropL1 High Krafft Point (Poor cold-water solubility) PackL->PropL1 PropL2 Lower CMC (High solubilization capacity) PackL->PropL2 PropB1 Low Krafft Point (Excellent cold-water solubility) PackB->PropB1 PropB2 Higher CMC (Rapid dynamic wetting) PackB->PropB2

Logical relationship between alkyl chain branching and resulting physicochemical properties.

Quantitative Comparison: Linear vs. Branched

To translate these mechanistic principles into formulation parameters, we must look at the quantitative data. The table below summarizes the comparative properties of standard linear alkyl sulphates against their branched counterparts of similar carbon numbers.

Property / ParameterLinear Alkyl Sulphate (e.g., C12 SLS)Branched Alkyl Sulphate (e.g., C12/C13 Mid-Branched)Formulation Implication
Krafft Point ~16°C to 45°C (increases with chain length) [3]< 0°C to 5°C [3]Branched variants are mandatory for cold-water or refrigerated liquid API formulations.
Critical Micelle Concentration (CMC) Lower (~8.2 mM for C12)Higher (~12 - 20 mM for C12/C13)Linear variants are superior for maximizing hydrophobic drug solubilization at lower surfactant loads.
Calcium Tolerance Poor (< 100 ppm CaCl₂) [4]Excellent (Up to 500+ ppm CaCl₂) [4]Branched surfactants prevent precipitation in high-electrolyte physiological buffers.
Wetting Kinetics Slower (Equilibrium-driven)Extremely Rapid (Dynamic-driven) [2]Branched variants are ideal for rapidly penetrating solid matrices or tablet disintegration.
Foam Stability High (Dense, stable foam) [1]Low (Quick-breaking foam) [1]Branched surfactants are preferred in continuous manufacturing processes where excessive foaming is detrimental.

Self-Validating Experimental Protocols

In my experience, relying solely on manufacturer specifications for CMC and Krafft points can lead to catastrophic formulation failures, especially when excipient interactions occur. The following protocols are designed as self-validating systems, utilizing orthogonal analytical techniques to ensure absolute data integrity.

Workflow Prep Prepare Surfactant Dilution Series (0.1x to 10x expected CMC) Split1 Wilhelmy Plate Tensiometry (Isothermal, 25°C) Prep->Split1 Split2 Conductivity / Turbidimetry (Temperature Sweep: 0°C to 60°C) Prep->Split2 Data1 Plot Surface Tension (γ) vs. Log[Concentration] Split1->Data1 Data2 Plot Conductivity (κ) vs. Temperature Split2->Data2 Val1 Self-Validation: Check Gibbs Adsorption Isotherm Data1->Val1 Val2 Self-Validation: Confirm visual clearing point Data2->Val2 CMC Determine CMC (Inflection Point) Val1->CMC Krafft Determine Krafft Point (Sharp slope change) Val2->Krafft

Self-validating experimental workflow for determining CMC and Krafft Point.

Protocol A: Orthogonal Determination of the Krafft Point

The Krafft point is the temperature at which surfactant solubility intersects with the CMC. To avoid false readings from supercooling or kinetic delays, we use a dual-probe approach.

  • Sample Preparation: Prepare a 1% (w/w) aqueous solution of the target alkyl sulphate in ultra-pure water.

  • Thermal Equilibration: Submerge the sample vial in a programmable water bath. Chill the sample to 0°C (or until precipitation is visually confirmed) and hold for 2 hours to ensure complete crystallization.

  • Simultaneous Measurement: Insert a calibrated conductivity probe and a fiber-optic turbidimeter probe into the vial.

  • Temperature Sweep: Ramp the temperature at a slow, controlled rate of 0.5°C/min under constant magnetic stirring (200 rpm).

  • Data Acquisition & Self-Validation:

    • Turbidimetry: Record the temperature at which transmittance reaches 95% (the visual clearing point).

    • Conductivity: Plot conductivity ( κ ) versus temperature.

    • Validation: The Krafft point is validated only when the sharp inflection in the conductivity curve (indicating the sudden release of mobile ionic micelles) precisely matches the optical clearing point [3]. If the optical clearing lags behind the conductivity spike, it indicates an incomplete dissolution kinetic delay, and the sweep rate must be reduced.

Protocol B: Dynamic and Equilibrium Surface Tension (CMC Determination)

Because branched surfactants excel in dynamic environments, measuring only equilibrium surface tension is insufficient.

  • Dilution Series: Prepare a logarithmic concentration gradient of the surfactant from 10−5 M to 10−1 M.

  • Equilibrium Measurement (Wilhelmy Plate):

    • Measure the surface tension ( γ ) of each dilution at a strict isothermal 25°C.

    • Plot γ vs. log[C] .

    • Self-Validation: Before identifying the CMC (the break point where γ becomes constant), calculate the surface excess concentration using the Gibbs adsorption isotherm on the linear pre-CMC portion of the curve. If the pre-CMC slope is not strictly linear, it indicates the presence of unreacted alcohol impurities (a common artifact in branched sulphate synthesis), and the batch must be re-purified.

  • Dynamic Measurement (Maximum Bubble Pressure):

    • For concentrations at 1x and 2x the determined CMC, use a maximum bubble pressure tensiometer to measure surface tension at surface ages ranging from 10 ms to 10,000 ms.

    • Analysis: Branched alkyl sulphates will demonstrate a significantly steeper drop in dynamic surface tension at low surface ages (< 100 ms) compared to linear ones, validating their superior utility as rapid wetting agents in tablet disintegration [2].

Formulation Implications in Drug Development

When formulating a poorly soluble Active Pharmaceutical Ingredient (API), the default choice is often a linear alkyl sulphate like SLS due to its high solubilization capacity (lower CMC) and established compendial status. However, as a formulation scientist, you must pivot to branched alkyl sulphates under the following conditions:

  • High-Electrolyte Environments: If the formulation requires a high ionic strength buffer (e.g., physiological saline), linear sulphates will precipitate as calcium/magnesium salts. Branched sulphates maintain micellar integrity up to 500 ppm of multivalent cations[4].

  • Cold-Chain Biologics: For liquid formulations that must be stored at 2°C - 8°C, linear C12-C16 sulphates will cross their Krafft boundary and crystallize out of solution. Branched variants (e.g., Guerbet sulphates) remain highly soluble and active below 0°C [3].

  • Rapid Wetting Requirements: In solid oral dosage forms where ultra-fast disintegration is required, the superior dynamic wetting kinetics of branched tails will drive water penetration into the tablet matrix significantly faster than linear chains [2].

References

  • Surfactant performance as a function of hydrophobe branching Shell
  • Effect of Branching on Surfactant Properties of Sulfosuccinates ResearchG
  • A Review of Guerbet Chemistry Scientific Spect
  • Compositions Containing Branched Primary Alcohols and Their Derivatives Google P
Validation

sodium (2-hexyldecyl) sulphate vs Tween 80 for protein stabilization

The Paradigm Shift in Biotherapeutic Formulation: Sodium (2-Hexyldecyl) Sulphate vs. Polysorbate 80 for Protein Stabilization As biopharmaceutical pipelines increasingly focus on high-concentration monoclonal antibodies...

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift in Biotherapeutic Formulation: Sodium (2-Hexyldecyl) Sulphate vs. Polysorbate 80 for Protein Stabilization

As biopharmaceutical pipelines increasingly focus on high-concentration monoclonal antibodies (mAbs) and complex recombinant proteins, the limitations of legacy excipients have become a critical bottleneck. For decades, Polysorbate 80 (Tween 80) has been the industry standard for protecting proteins against interfacial stress. However, its well-documented susceptibility to enzymatic degradation and auto-oxidation poses severe risks to long-term drug stability[1][2].

In response, novel surfactant architectures are being engineered to decouple surface activity from chemical vulnerability. Among the most promising alternatives is sodium (2-hexyldecyl) sulphate , a branched alkyl sulfate. This guide provides an objective, mechanistically grounded comparison between Tween 80 and sodium (2-hexyldecyl) sulphate, supported by experimental workflows designed to validate their performance in protein stabilization.

Mechanistic Comparison: The "Why" Behind the Chemistry

To understand the divergent performance of these two surfactants, we must analyze their molecular architecture and how it dictates their interaction with both the formulation environment and the protein itself.

Polysorbate 80 (Tween 80): The Vulnerability of Ester Bonds

Tween 80 is a non-ionic surfactant composed of a polyoxyethylene sorbitan headgroup linked to an oleic acid tail via an ester bond. This structure introduces two critical failure modes:

  • Enzymatic Hydrolysis: Trace levels of host cell proteins (HCPs), specifically residual esterases and lipases co-purified with the biologic, rapidly cleave the ester bond[2][3]. This releases free fatty acids (FFAs), which are poorly soluble in aqueous media. Over time, these FFAs precipitate, forming subvisible particles that act as nucleation sites for massive protein aggregation[1].

  • Auto-Oxidation: The oleate tail contains an unsaturated double bond, making it highly prone to auto-oxidation. This process generates reactive peroxides that can directly oxidize sensitive amino acid residues (e.g., Methionine, Tryptophan) on the therapeutic protein, altering its efficacy and immunogenicity[1][2].

Sodium (2-Hexyldecyl) Sulphate: Steric Hindrance and Ester-Free Stability

Sodium (2-hexyldecyl) sulphate is an anionic surfactant featuring a sulfate headgroup directly bonded to a heavily branched, saturated hydrocarbon chain (a 10-carbon main chain with a 6-carbon branch at the C2 position).

  • Absolute Enzymatic Resistance: Because the sulfate group is attached directly to the alkyl chain without an ester linkage, this molecule is entirely immune to esterase-mediated hydrolysis[3].

  • Oxidative Stability: The fully saturated aliphatic tail eliminates the risk of peroxide generation via auto-oxidation.

  • The Branched Advantage (Avoiding Denaturation): A common critique of anionic alkyl sulfates is their tendency to denature proteins—a phenomenon famously exploited by linear sodium dodecyl sulfate (SDS). SDS possesses a slender, linear C12 tail that easily penetrates the hydrophobic core of folded proteins, disrupting their tertiary structure. In contrast, the bulky 2-hexyldecyl branch creates massive steric hindrance[3][4]. This prevents the surfactant from intercalating deeply into the protein's hydrophobic pockets. Instead, it preferentially populates the air-water interface and reversibly shields transiently exposed hydrophobic patches on the protein surface, providing robust stabilization without unfolding the biologic[5][6].

Mechanism PS80 Tween 80 Esterase1 Residual Esterases PS80->Esterase1 SHS Sodium (2-hexyldecyl) sulphate Esterase2 Residual Esterases SHS->Esterase2 FFA Free Fatty Acids Esterase1->FFA Ester Cleavage Stable Intact Surfactant Esterase2->Stable Blocked (Ester-Free) Agg Protein Aggregation FFA->Agg Nucleation ProtStable Protein Stabilization Stable->ProtStable Surface Shielding

Mechanistic pathways of surfactant degradation and its downstream impact on protein stability.

Quantitative Data Summary

The following table synthesizes the physicochemical properties and degradation profiles of both surfactants, providing a clear baseline for formulation scientists.

ParameterTween 80 (Polysorbate 80)Sodium (2-hexyldecyl) sulphate
Surfactant Class Non-ionicAnionic (Branched)
Hydrophobic Tail Linear, unsaturated (Oleate)Branched, saturated (2-hexyldecyl)
Susceptibility to Esterases High (Cleaves to release oleic acid)None (Ester-free architecture)
Auto-Oxidation Risk High (Peroxide formation)Negligible (Saturated chain)
Protein Denaturation Risk LowLow (Steric bulk prevents core insertion)
Primary Stabilization Mechanism Interfacial competitionInterfacial competition & reversible shielding
Analytical Monitoring Complex (Requires mixed-mode LC-MS)Straightforward (Ion-pairing chromatography)

Experimental Validation Protocols

To objectively compare these excipients, formulation scientists must rely on self-validating experimental systems. The protocols below are designed to isolate specific stress factors (enzymatic and mechanical) while utilizing orthogonal analytical readouts to establish clear causality.

Protocol A: Accelerated Enzymatic Degradation & FFA Release Assay

Objective: To validate the resistance of sodium (2-hexyldecyl) sulphate to HCP-mediated degradation compared to Tween 80.

  • Sample Preparation: Prepare a 150 mg/mL IgG1 formulation in 20 mM Histidine buffer (pH 6.0). Divide into three cohorts:

    • Cohort 1: 0.02% (w/v) Tween 80.

    • Cohort 2: 0.02% (w/v) Sodium (2-hexyldecyl) sulphate.

    • Cohort 3 (Control): Surfactant-free.

  • Enzymatic Spiking: Spike all cohorts with 1 µg/mL of recombinant human carboxylesterase 1 (CES1) to simulate residual HCPs.

  • Incubation: Incubate samples at 40°C for 14 days.

  • FFA Extraction & Quantitation: At days 0, 7, and 14, extract lipids using a modified Folch method (chloroform/methanol). Quantify the release of free fatty acids using HPLC coupled with Charged Aerosol Detection (HPLC-CAD). Note: CAD is required because aliphatic fatty acids lack the chromophores necessary for standard UV detection.

  • Expected Outcome: Tween 80 formulations will show an exponential increase in oleic acid release by Day 7. Sodium (2-hexyldecyl) sulphate will show zero FFA release, mirroring the surfactant-free control.

Protocol B: Interfacial Stress & Subvisible Particle Analysis

Objective: To evaluate the efficacy of the branched surfactant in preventing shaking-induced aggregation without causing unfolding.

  • Sample Preparation: Utilize the same three cohorts from Protocol A (without esterase spiking).

  • Mechanical Stress: Subject 2 mL aliquots in 3 mL glass vials to orbital shaking at 300 RPM for 72 hours at room temperature.

  • Orthogonal Analysis:

    • Micro-Flow Imaging (MFI): Quantify subvisible particles in the 2–10 µm and ≥10 µm ranges.

    • Size-Exclusion Chromatography (SEC-HPLC): Quantify the loss of the monomeric IgG peak and the formation of soluble high-molecular-weight (HMW) species.

    • Differential Scanning Fluorimetry (nanoDSF): Measure the onset of unfolding ( Tonset​ ) to confirm that the anionic nature of sodium (2-hexyldecyl) sulphate is not destabilizing the protein's native state.

  • Expected Outcome: The surfactant-free control will exhibit massive particle formation. Both Tween 80 and sodium (2-hexyldecyl) sulphate will suppress subvisible particle formation. However, nanoDSF will confirm that the branched architecture of sodium (2-hexyldecyl) sulphate preserves the Tonset​ of the IgG, proving it does not act like a denaturant.

Workflow Prep Formulation Preparation (IgG + Surfactant) Stress Targeted Stress Induction Prep->Stress Mech Orbital Shaking (Interfacial Stress) Stress->Mech Enz Esterase Spiking (Enzymatic Stress) Stress->Enz Analysis Orthogonal Analytical Readouts Mech->Analysis Enz->Analysis SEC SEC-HPLC (Monomer Loss) Analysis->SEC MFI Micro-Flow Imaging (Subvisible Particles) Analysis->MFI CAD HPLC-CAD (FFA Quantitation) Analysis->CAD

Experimental workflow for isolating stress factors and validating surfactant efficacy.

Conclusion

The transition from Tween 80 to novel excipients like sodium (2-hexyldecyl) sulphate represents a shift from reactive troubleshooting to proactive formulation design. By eliminating the ester bond, formulation scientists can completely bypass the risks of HCP-induced degradation and auto-oxidation. Furthermore, the strategic use of a branched hydrophobic tail allows sodium (2-hexyldecyl) sulphate to deliver the robust interfacial protection of an alkyl sulfate without the denaturing penalties associated with linear analogs like SDS. For next-generation biologics requiring extended shelf lives, branched alkyl sulfates offer a highly rational, structurally secure alternative.

References

  • Dual effects of Tween 80 on protein stability. International Journal of Pharmaceutics / ResearchGate. Available at:[Link][1]

  • Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: structure and degradation pathways. Journal of Pharmaceutical Sciences / PubMed. Available at:[Link][2]

  • Effects of Hydrophobic Tail Length Variation on Surfactant-Mediated Protein Stabilization. Molecular Pharmaceutics / ACS Publications. Available at:[Link][3][5][6]

  • Physicochemical Characterization of Natural-like Branched-Chain Glycosides toward Formation of Hexosomes and Vesicles. Langmuir / ACS Publications. Available at:[Link][4]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Sodium (2-hexyldecyl) sulphate in Micellar Electrokinetic Chromatography

In the landscape of analytical chemistry, Micellar Electrokinetic Chromatography (MEKC) stands out for its high efficiency and unique ability to separate both charged and neutral molecules.[1][2] This technique is a powe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical chemistry, Micellar Electrokinetic Chromatography (MEKC) stands out for its high efficiency and unique ability to separate both charged and neutral molecules.[1][2] This technique is a powerful variant of Capillary Electrophoresis (CE) that introduces a pseudostationary phase, composed of surfactant micelles, into the background electrolyte.[3][4] The separation of analytes is then governed by their differential partitioning between the aqueous mobile phase and the hydrophobic core of these micelles.[5] For decades, Sodium Dodecyl Sulphate (SDS), a linear C12 anionic surfactant, has been the workhorse and gold standard in MEKC.[2][4][6] Its well-characterized properties and reliable performance have made it the default choice for a vast range of applications, from pharmaceutical analysis to food science.[3][7]

However, the relentless pursuit of enhanced selectivity and resolution in complex separations necessitates the exploration of novel surfactants. This guide focuses on Sodium (2-hexyldecyl) sulphate (SHDS), a branched-chain anionic surfactant, as a promising alternative to SDS. The branched alkyl chain of SHDS introduces a unique structural element that is hypothesized to alter micellar structure, hydrophobicity, and, consequently, the partitioning behavior of analytes. This guide provides a comprehensive framework for objectively benchmarking the performance of SHDS against the incumbent SDS, complete with the theoretical underpinnings, detailed experimental protocols, and expected data interpretation to empower researchers in their method development endeavors.

The Foundation: Understanding the MEKC Separation Mechanism

In MEKC, the separation principle hinges on the interplay between the electroosmotic flow (EOF) and the electrophoretic mobility of the micelles.[1][8] Under typical conditions (e.g., an uncoated fused-silica capillary at pH > 3), the inner capillary wall is negatively charged, leading to a bulk flow of the buffer solution towards the cathode, known as the EOF.[2] When an anionic surfactant like SDS or SHDS is added above its Critical Micelle Concentration (CMC), it forms negatively charged micelles.[9][10] These micelles have their own electrophoretic mobility directed towards the anode, opposing the EOF. However, the EOF is generally stronger, resulting in a net migration of the micelles towards the cathode, albeit at a much slower velocity than the bulk flow.[2][5]

This velocity difference creates a "migration window" between the elution time of an unretained analyte (moving with the EOF) and the elution time of the micelles. Neutral analytes, which would otherwise co-elute, are separated based on their hydrophobicity; the more an analyte partitions into the hydrophobic micelle core, the more its migration is retarded, and the later it elutes within this window.[9]

MEKC_Principle cluster_capillary Fused-Silica Capillary (Net Negative Charge) cluster_micelle Anionic Micelle (e.g., SHDS) EOF Electroosmotic Flow (EOF) Bulk Flow to Cathode (-) Analyte_A Hydrophilic Analyte EOF->Analyte_A Fast Migration m1 m2 m3 m4 m5 Micelle_Movement Electrophoretic Mobility Towards Anode (+) cluster_micelle cluster_micelle Analyte_B Hydrophobic Analyte Analyte_B->cluster_micelle Partitions into Micelle Benchmarking_Workflow cluster_0 Phase 1: Surfactant Characterization cluster_1 Phase 2: MEKC Performance Evaluation cluster_2 Phase 3: Interpretation & Conclusion CMC_Determination Determine Critical Micelle Concentration (CMC) Separation Perform MEKC Separations (SHDS vs. SDS) CMC_Determination->Separation Solubility Assess Solubility & Stability in Buffer Solubility->Separation Test_Mix Prepare Standard Analyte Test Mixture Test_Mix->Separation Data_Analysis Analyze & Compare Chromatographic Parameters Separation->Data_Analysis Interpretation Interpret Selectivity, Efficiency & Resolution Data Data_Analysis->Interpretation Conclusion Draw Conclusions on SHDS Performance Interpretation->Conclusion

Caption: Experimental workflow for benchmarking SHDS against SDS in MEKC.

Experimental Protocols

The following protocols provide a self-validating system for comparing SHDS and SDS. All solutions should be prepared with high-purity water and filtered through a 0.22 µm filter.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Rationale: The CMC is the minimum surfactant concentration required to form micelles and is a fundamental property. [10][11]Operating well above the CMC is crucial for reproducible MEKC separations. This protocol uses conductometry, a reliable method for ionic surfactants.

Materials:

  • Sodium (2-hexyldecyl) sulphate (SHDS)

  • Sodium Dodecyl Sulphate (SDS)

  • 20 mM Sodium Phosphate Buffer, pH 7.0

  • Conductivity meter and probe

  • Class A glassware

Procedure:

  • Prepare a stock solution of 200 mM SHDS in 20 mM sodium phosphate buffer (pH 7.0).

  • Prepare a series of dilutions from the stock solution, ranging from 0.1 mM to 50 mM.

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Measure the conductivity of each dilution, ensuring temperature equilibrium is reached for each measurement.

  • Plot conductivity (µS/cm) versus surfactant concentration (mM).

  • The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC. [12]7. Repeat steps 1-6 for SDS as a control to validate the method against its known CMC value (~8.2 mM). [13]

Protocol 2: Comparative MEKC Separation

Rationale: This protocol uses a standard mixture of neutral analytes with varying hydrophobicities to probe the separation performance. Key chromatographic parameters—resolution (Rs), efficiency (N), and selectivity (α)—will be the basis for comparison.

Instrumentation:

  • Capillary Electrophoresis system with UV detector

  • Uncoated fused-silica capillary (e.g., 50 µm I.D., 40 cm effective length)

  • Data acquisition and analysis software

Reagents & Solutions:

  • Running Buffer A (SDS): 50 mM SDS in 20 mM Sodium Borate buffer, pH 9.2.

  • Running Buffer B (SHDS): 50 mM SHDS in 20 mM Sodium Borate buffer, pH 9.2. (Note: The concentration of SHDS should be well above its experimentally determined CMC).

  • EOF Marker: 0.1% (v/v) Methanol (assumed to be unretained).

  • Micelle Marker: Sudan III (a hydrophobic dye that is fully incorporated into the micelles). [14]* Analyte Test Mixture (in 50:50 Methanol:Water):

    • Uracil (low hydrophobicity)

    • Phenol (intermediate hydrophobicity)

    • Nitrobenzene (intermediate hydrophobicity)

    • Toluene (high hydrophobicity)

Procedure:

  • Capillary Conditioning: Sequentially rinse the new capillary with 1 M NaOH (20 min), water (10 min), and running buffer (20 min).

  • System Setup:

    • Install the conditioned capillary.

    • Set the capillary temperature to 25°C.

    • Set the separation voltage to +20 kV.

    • Set the UV detector to an appropriate wavelength (e.g., 214 nm).

  • Analysis with Buffer A (SDS):

    • Rinse the capillary with Running Buffer A for 2 minutes.

    • Inject the EOF marker hydrodynamically (e.g., 50 mbar for 5 seconds). Run the separation and record the migration time (t₀).

    • Rinse and inject the Micelle Marker. Run the separation and record the migration time (t_mc).

    • Rinse and inject the Analyte Test Mixture. Run the separation.

    • Repeat the analyte injection at least three times to ensure reproducibility.

  • Analysis with Buffer B (SHDS):

    • Thoroughly flush the system and capillary with water, then with Running Buffer B.

    • Repeat step 3 using Running Buffer B for all rinses and separations.

Data Analysis and Interpretation

The collected data should be systematically analyzed and summarized. The following table presents an illustrative comparison of expected data, which you would populate with your experimental results.

Table 1: Illustrative Performance Comparison of SHDS vs. SDS in MEKC

ParameterFormulaSDS (Illustrative Data)SHDS (Illustrative Data)Interpretation
Migration Window (min) t_mc - t₀12.514.8A wider migration window for SHDS could suggest a greater difference between EOF and micelle mobility, potentially allowing for better resolution of complex mixtures.
Capacity Factor (k') for Toluene(t_r - t₀) / (t₀(1 - t_r/t_mc))8.29.5A higher k' for a hydrophobic analyte like toluene suggests stronger retention in the SHDS micelles. This points to a different (potentially more hydrophobic) micellar core.
Selectivity (α) for Nitrobenzene/Phenolk'₂ / k'₁1.151.28A higher selectivity value indicates a greater difference in partitioning between the two analytes, suggesting SHDS offers a different and potentially superior separation mechanism for this pair.
Efficiency (N) for Toluene5.54 * (t_r / w₁/₂) ²250,000230,000Efficiency relates to peak sharpness. While SDS shows slightly higher efficiency here, both values are excellent. The difference could be due to mass transfer kinetics or micelle size distribution.
Resolution (Rs) for Nitrobenzene/Phenol(2(t_r₂ - t_r₁)) / (w₁ + w₂)1.82.3Higher resolution is the ultimate goal. The superior resolution with SHDS, driven by its higher selectivity, would be a significant advantage.

t_r = retention time, w = peak width at base, w₁/₂ = peak width at half height

Broader Context and Alternative Surfactants

While this guide focuses on a direct comparison with SDS, the field of MEKC offers a rich variety of pseudostationary phases. Should SHDS not provide the desired selectivity, researchers can explore:

  • Cationic Surfactants: Such as Cetyltrimethylammonium Bromide (CTAB), which reverses the EOF and can be advantageous for analyzing anionic compounds. [6]* Chiral Surfactants: Including bile salts (e.g., sodium cholate) or polymeric surfactants, which are indispensable for enantiomeric separations. [5][15][16]* Mixed Micelles: Combining an ionic surfactant like SDS with a non-ionic one (e.g., Brij-35) can fine-tune the hydrophobicity and charge of the micelle, offering another layer of selectivity control. [4]* Vesicles and Dendrimers: More exotic phases like vesicles formed from surfactants like bis(2-ethylhexyl)sodium sulfosuccinate or dendrimers can offer unique separation mechanisms. [17][18]

Conclusion

The systematic benchmarking of novel surfactants like Sodium (2-hexyldecyl) sulphate is critical for advancing the capabilities of Micellar Electrokinetic Chromatography. While SDS remains a robust and reliable choice, the unique branched structure of SHDS presents a compelling hypothesis for achieving altered and potentially superior selectivity for challenging separations. By following the rigorous framework outlined in this guide—from fundamental characterization of the CMC to a detailed comparison of chromatographic performance—researchers and drug development professionals can make data-driven decisions, validate new methodologies, and unlock new possibilities in analytical separations. The potential for a wider migration window and unique analyte-micelle interactions makes SHDS a worthy candidate for investigation in any modern analytical laboratory.

References

  • Principles of micellar electrokinetic capillary chromatography applied in pharmaceutical analysis. PubMed. [Link]

  • Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. PMC. [Link]

  • Micellar electrokinetic chromatography. Wikipedia. [Link]

  • A Review on Recent Advancement of Capillary Electrophoresis: Micellar Electrokinectic Chromatography and Its Applications. (2016). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Fundamentals of micellar electrokinetic chromatography (MEKC). (2011). European Journal of Chemistry. [Link]

  • Updated Review on Micellar Electro kinetic Chromatography. Longdom Publishing. [Link]

  • Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations. (2025). LCGC. [Link]

  • sodium (2-hexyldecyl) sulphate — Chemical Substance Information. NextSDS. [Link]

  • 2-ETHYLHEXYL SULFATE. Ataman Kimya. [Link]

  • Electrokinetic Chromatography Using Thermodynamically Stable Vesicles and Mixed Micelles Formed from Oppositely Charged Surfactants. (1999). Analytical Chemistry. [Link]

  • Micellar electrokinetic chromatography : fundamentals and applications. (1996). Pure. [Link]

  • TYPICAL PROPERTIES Active Ingredient Sodium 2-Ethylhexyl Sulfate Appearance Essentially colorless liquid Active Ingredient % by - Niacet. Niacet. [Link]

  • Carbohydrate based Polymeric Surfactants for Chiral Micellar Electrokinetic Chromatography (CMEKC) Coupled to Mass Spectrometry. PMC. [Link]

  • Fundamentals of micellar electrokinetic chromatography (MEKC). SciSpace. [Link]

  • (PDF) Carbohydrate-Based Polymeric Surfactants for Chiral Micellar Electrokinetic Chromatography (CMEKC) Coupled to Mass Spectrometry. ResearchGate. [Link]

  • Micellar Electrokinetic Capillary Chromatography. (2013). LibreTexts Chemistry. [Link]

  • 2-ethylhexyl sulfate. LookChem. [Link]

  • Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC. [Link]

  • Critical micelle concentration. Wikipedia. [Link]

  • 25542-86-3 sodium (2-hexyldecyl) sulphate. USCKS.COM. [Link]

  • Micellar electrokinetic chromatography with bis(2-ethylhexyl)sodium sulfosuccinate vesicles determination of synthetic food antioxidants. PubMed. [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

  • Critical micelle concentration measurement in aggregation behaviour studies. Biolin Scientific. [Link]

  • Determination of the Critical Micelle Concentration of Sodium Dodecyl Sulphate in Aqueous Solution in the Presence of an Organic. (2013). Asian Journal of Chemistry. [Link]

  • Application of Sodium Dodecyl Sulfate Micellar Electrokinetic Chromatography (SDS MEKC) for the Rapid Measurement of Aqueous Phase 2,4,6Trinitrotoluene Metabolites in Anaerobic Sludge: A Comparison with LC/MS. ResearchGate. [https://www.researchgate.net/publication/264517333_Application_of_Sodium_Dodecyl_Sulfate_Micellar_Electrokinetic_Chromatography_SDS_MEKC_for_the_Rapid_Measurement_of_Aqueous_Phase_246-Trinitrotoluene_Metabolites_in_Anaerobic_Sludge_A_Comparison_w]([Link]_ Chromatography_SDS_MEKC_for_the_Rapid_Measurement_of_Aqueous_Phase_246-Trinitrotoluene_Metabolites_in_Anaerobic_Sludge_A_Comparison_w)

  • Utilization of sodium dodecyl sulfate in micellar electrokinetic chromatography. Helda. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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